Product packaging for Imidafenacin(Cat. No.:CAS No. 17010-16-5)

Imidafenacin

Cat. No.: B1671752
CAS No.: 17010-16-5
M. Wt: 319.4 g/mol
InChI Key: SQKXYSGRELMAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidafenacin is a diarylmethane.
This compound is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder. It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O B1671752 Imidafenacin CAS No. 17010-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide
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InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870104
Record name Imidafenacin
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Molecular Weight

319.4 g/mol
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CAS No.

170105-16-5
Record name Imidafenacin
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Record name 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide
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Foundational & Exploratory

The Pharmacokinetic Profile and Biodistribution of Imidafenacin in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1][2] Developed for the treatment of overactive bladder (OAB), its clinical efficacy is attributed to its targeted action on the bladder detrusor muscle.[3] Understanding the pharmacokinetics (PK) and biodistribution of this compound in preclinical rodent models is crucial for interpreting efficacy and safety data and for guiding further drug development. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodent models, primarily rats, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics of this compound in Rodents

This compound exhibits rapid absorption following oral administration in rats.[4] The compound's pharmacokinetic profile is characterized by a notable bladder selectivity, which is a key attribute for its therapeutic application in OAB.[5]

Quantitative Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for this compound in rats following oral administration is presented in Table 1. The absolute bioavailability of this compound in rats has been determined to be 5.6%.[4][6]

ParameterValueRodent ModelCitation
Absolute Bioavailability 5.6%Rat[4][6]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are dose-dependent and can vary across different studies. A comprehensive single study detailing all these parameters in rats was not available in the public domain at the time of this review.

Biodistribution of this compound

Studies in rodent models have consistently demonstrated a preferential distribution of this compound to the urinary bladder. This selective distribution is a cornerstone of its favorable side-effect profile, particularly concerning central nervous system (CNS) effects.

Tissue Distribution Data

Pharmacokinetic data reveals that orally administered this compound distributes to the bladder at a higher concentration than in the serum or submaxillary gland of rats.[5] This selective and sustained binding to muscarinic receptors in the bladder is a key characteristic of the drug.[5] In contrast, minimal binding is observed in the brain.[7]

TissueRelative Concentration/BindingRodent ModelCitation
Bladder High and sustainedRat, Mouse[4][5]
Submaxillary Gland Lower than bladderRat, Mouse[4][5]
Brain Little to no significant bindingRat[7]
Colon Lower than bladderRat[8]
Heart Lower than bladderRat[8]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic and biodistribution studies of this compound in rodent models.

Animal Models and Drug Administration
  • Species: The majority of published studies have utilized male Sprague-Dawley or Wistar rats.[5][8] Some studies have also been conducted in mice.[4]

  • Administration Route: For pharmacokinetic and biodistribution studies, this compound is typically administered orally via gavage.[5] Intravesical and intravenous administrations have also been used to investigate specific aspects of its pharmacology.[5][7]

Sample Collection and Analysis
  • Biological Matrices: Plasma, urine, and various tissues (bladder, submaxillary gland, brain, etc.) are collected for analysis.[5]

  • Sample Preparation: A common technique for the extraction of this compound and its metabolites from biological matrices is solid-phase extraction.[9] Protein precipitation is another method used for plasma samples.[9]

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the sensitive and specific quantification of this compound and its metabolites in biological samples.[5][10] High-performance liquid chromatography (HPLC) is also utilized.[5]

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a pharmacokinetic study of this compound in rats.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting AnimalAcclimation->Fasting OralGavage Oral Gavage Administration of this compound Fasting->OralGavage BloodCollection Serial Blood Collection (e.g., via tail vein) OralGavage->BloodCollection TissueHarvesting Tissue Harvesting (at terminal time points) OralGavage->TissueHarvesting SamplePrep Sample Preparation (e.g., Solid-Phase Extraction) BloodCollection->SamplePrep TissueHarvesting->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LCMS->PKAnalysis

Figure 1: Generalized workflow for a pharmacokinetic study of this compound in rats.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 subtypes.[1][2] In the context of OAB, the blockade of M3 receptors on the detrusor muscle of the bladder is of primary importance.

Muscarinic M3 Receptor Signaling Pathway

The binding of acetylcholine (ACh) to M3 receptors, which are Gq-protein coupled, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, leading to muscle relaxation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Leads to Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Figure 2: Simplified signaling pathway of the muscarinic M3 receptor and the antagonistic action of this compound.

Conclusion

The pharmacokinetic and biodistribution profile of this compound in rodent models underscores its suitability as a targeted therapy for overactive bladder. Its rapid absorption, coupled with a pronounced and sustained distribution to the urinary bladder, provides a strong rationale for its clinical efficacy and favorable safety profile. The methodologies outlined in this guide offer a basis for the design and interpretation of future preclinical studies in this area. The elucidated mechanism of action via M3 receptor antagonism further solidifies the understanding of its pharmacological effects. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development.

References

The Discovery and Development of Imidafenacin: A Technical Guide to a Selective Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Imidafenacin is a potent and selective muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). Its discovery and development represent a significant advancement in the pharmacological management of this condition, offering improved bladder selectivity and a favorable side-effect profile compared to older antimuscarinic agents. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and key experimental data related to this compound.

Core Data Summary

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of this compound and other muscarinic antagonists for human recombinant muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Reference(s)
This compound High AffinityLow AffinityHigh Affinity--[1]
Solifenacin261701211031[2]
Darifenacin--High Selectivity--[1]
OxybutyninMarginal Selectivity-Marginal SelectivityMarginal Selectivity-[3]
TolterodineNon-selectiveNon-selectiveNon-selective--[1][3]

Note: Specific Ki values for this compound were described as being in the low nM range for M1 and M3 subtypes, with lower affinity for the M2 subtype, though precise comparative values from a single source are not consistently available across the literature.[4]

Signaling Pathways and Developmental Workflow

Muscarinic Antagonist Signaling in Bladder Detrusor Muscle

The primary mechanism of action of this compound involves the competitive antagonism of muscarinic receptors in the urinary bladder. The following diagram illustrates the key signaling pathways affected by this compound.

cluster_pre Presynaptic Neuron cluster_post Detrusor Smooth Muscle Cell ACh_pre Acetylcholine (ACh) M1_pre M1 Receptor (Autoreceptor) ACh_pre->M1_pre Binds to ACh_release ACh Release M1_pre->ACh_release Stimulates M3_post M3 Receptor ACh_release->M3_post Binds to M2_post M2 Receptor ACh_release->M2_post Binds to Gq Gq Protein M3_post->Gq Activates Gi Gi Protein M2_post->Gi Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Induces AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Relaxation_inhibition Inhibition of Relaxation cAMP->Relaxation_inhibition This compound This compound This compound->M1_pre Antagonizes This compound->M3_post Antagonizes This compound->M2_post Antagonizes (Lower Affinity)

Caption: Signaling pathway of this compound in the bladder.

Developmental History of this compound

This compound was discovered by Kyorin Pharmaceutical Co., Ltd. and co-developed with Ono Pharmaceutical Co., Ltd.[5][6] The following diagram outlines the key milestones in its development.

Discovery Discovery (Kyorin) Preclinical Preclinical Studies Discovery->Preclinical Phase1 Phase I Trials Preclinical->Phase1 Phase2 Phase II Trials Phase1->Phase2 Phase3 Phase III Trials Phase2->Phase3 Approval_JP Approval in Japan (2007) Phase3->Approval_JP Launch_JP Market Launch in Japan (Uritos®/Staybla®) Approval_JP->Launch_JP OD_Tablet OD Tablet Approval (2010) Launch_JP->OD_Tablet

Caption: Key milestones in the development of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for muscarinic receptors using [³H]N-methylscopolamine ([³H]NMS) as the radioligand.[7][8][9]

1. Membrane Preparation:

  • Tissues (e.g., human bladder detrusor, parotid gland) or cells expressing recombinant human muscarinic receptors are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in sequence:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[9]

    • 50 µL of the competing test compound at various concentrations (or buffer for total binding, or a high concentration of a known antagonist like atropine for non-specific binding).

    • 50 µL of [³H]NMS solution at a fixed concentration (typically near its Kd value).

  • The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[9]

3. Separation and Counting:

  • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Start Start: Tissue/Cell Preparation Homogenization Homogenize in Lysis Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (Remove Debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Pellet Membranes) Centrifugation1->Centrifugation2 Resuspension Wash and Resuspend Membrane Pellet Centrifugation2->Resuspension ProteinAssay Determine Protein Concentration Resuspension->ProteinAssay AssaySetup Set up 96-well Plate Assay ProteinAssay->AssaySetup AddMembranes Add Membrane Suspension AssaySetup->AddMembranes AddCompound Add Test Compound / Controls AddMembranes->AddCompound AddRadioligand Add [³H]NMS Radioligand AddCompound->AddRadioligand Incubation Incubate to Equilibrium AddRadioligand->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Inhibition of Carbachol-Induced Bladder Contraction

This protocol outlines a method to assess the functional antagonism of muscarinic receptors by this compound in isolated urinary bladder smooth muscle strips.[10][11]

1. Tissue Preparation:

  • Laboratory animals (e.g., rats or mice) are euthanized, and the urinary bladders are excised and placed in cold, oxygenated Krebs solution (composition in mM: 119 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 2.5 CaCl₂, 1.2 MgSO₄, 20 NaHCO₃, 10 glucose, pH 7.4).[11]

  • The bladder is cleaned of surrounding connective and adipose tissue, and the urothelium may be removed if desired.

  • The bladder body is cut into longitudinal strips (e.g., 4 x 10 mm).[10]

2. Organ Bath Setup:

  • Each bladder strip is mounted in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record muscle tension.

  • The strips are placed under a resting tension (e.g., 9.8 mN) and allowed to equilibrate for a period (e.g., 30-60 minutes), with periodic washing with fresh Krebs solution.[10]

3. Experimental Procedure:

  • After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Following a washout and re-equilibration period, a cumulative concentration-response curve to a muscarinic agonist, typically carbachol (CCh), is generated by adding increasing concentrations of CCh to the organ bath.

  • To assess the effect of the antagonist, the strips are incubated with a specific concentration of this compound for a set period (e.g., 30 minutes) before generating a second CCh concentration-response curve in the presence of the antagonist.[10]

  • This process can be repeated with different concentrations of this compound.

4. Data Analysis:

  • The contractile responses to CCh are measured as the increase in tension from baseline.

  • The concentration-response curves for CCh in the absence and presence of the antagonist are plotted.

  • The potency of the antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This is typically determined using a Schild plot analysis.

Clinical Development and Efficacy

This compound has undergone a series of clinical trials to establish its efficacy and safety.

  • Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound, demonstrating an elimination half-life of approximately 2.9 hours, which is shorter than that of some other antimuscarinics like tolterodine and solifenacin.[12]

  • A Phase II dose-finding study in Japanese patients with OAB identified 0.1 mg twice daily as a clinically appropriate dose, showing a good balance between efficacy and safety.[12] This study demonstrated significant reductions in urgency incontinence, voiding frequency, and urinary urgency compared to placebo.

  • Phase III trials confirmed the efficacy and safety of this compound. One such trial was a multicenter, open, randomized comparative study against tolterodine.[13][14] The results showed that this compound had high clinical efficacy, which was not inferior, and in some aspects, superior to tolterodine in reducing OAB symptoms.[13][14] Both drugs exhibited a similar safety and tolerability profile.[13][14] Another Phase III trial compared this compound to propiverine, demonstrating non-inferiority in reducing incontinence episodes with a better safety profile.[12]

Conclusion

This compound has emerged as a valuable therapeutic option for overactive bladder, distinguished by its high affinity for M1 and M3 muscarinic receptors and its selectivity for the urinary bladder over other organs like the salivary glands.[1][4] Its development was guided by a thorough preclinical and clinical evaluation process, establishing a dose that effectively alleviates OAB symptoms with a favorable tolerability profile. The data and protocols presented in this guide offer a technical foundation for understanding the pharmacological characteristics and developmental history of this important muscarinic antagonist.

References

Imidafenacin: A Technical Guide to its Muscarinic Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of imidafenacin for M1, M2, and M3 muscarinic acetylcholine receptors. This compound is a potent and selective antagonist recognized for its clinical efficacy in the treatment of overactive bladder (OAB). This document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Binding Affinity and Selectivity of this compound

This compound exhibits a distinct binding profile, with a notably higher affinity for the M1 and M3 muscarinic receptor subtypes compared to the M2 subtype. This selectivity is crucial for its therapeutic action in OAB, as the M3 receptor is primarily responsible for mediating detrusor smooth muscle contraction in the bladder. The lower affinity for the M2 receptor, which is abundant in cardiac tissue, contributes to a favorable cardiovascular safety profile.

Quantitative Binding Affinity Data

The binding affinity of this compound is typically quantified by its inhibition constant (Ki) or pKi (-logKi). The following tables summarize the binding affinities of this compound for human M1, M2, and M3 muscarinic receptors, as determined by in vitro radioligand binding assays using recombinant human receptors.

Table 1: this compound Binding Affinity (Ki) for Human Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M1Low nM range[1]
M2Higher than M1/M3[2][3]
M3Low nM range[1]

Table 2: this compound Binding Affinity (pKi) for Human Muscarinic Receptors

Receptor SubtypepKiReference
M1High[2]
M2Lower than M1/M3[2][3]
M3High[2]

Note: Specific numerical values for Ki and pKi can vary slightly between studies due to different experimental conditions.

Receptor Selectivity

The selectivity of this compound for M1 and M3 receptors over the M2 receptor is a key pharmacological feature.[2][3] This selectivity profile suggests that this compound can effectively target the muscarinic receptors involved in bladder contraction (M3) and potentially prejunctional acetylcholine release (M1), while minimizing effects on cardiac function (M2).[4]

Experimental Protocols

The binding affinity and functional activity of this compound have been characterized through a series of established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

General Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing recombinant human M1, M2, or M3 receptors.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-imidafenacin, is used.[1][5]

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO cells with M1/M2/M3 receptors) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]NMS or [3H]this compound) Radioligand_Prep->Incubation Imidafenacin_Prep This compound Solutions (Varying Concentrations) Imidafenacin_Prep->Incubation Filtration Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantification (Scintillation Counting) Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Functional Assays

Functional assays are employed to assess the antagonistic effect of this compound on receptor-mediated physiological responses.

This assay evaluates the ability of this compound to inhibit the contraction of bladder smooth muscle induced by a muscarinic agonist.

Objective: To determine the functional potency of this compound in antagonizing M3 receptor-mediated bladder contraction.

General Protocol Outline:

  • Tissue Preparation: Strips of urinary bladder smooth muscle (detrusor) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: The tissue strips are allowed to equilibrate under a resting tension.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to induce contraction.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a specific period.

  • Repeat Agonist Curve: The carbachol concentration-response curve is repeated in the presence of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the carbachol concentration-response curve, and the pA2 value (a measure of antagonist potency) is calculated.

G Prep Bladder Tissue Preparation (Detrusor Muscle Strips) Mount Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Prep->Mount Equilibrate Equilibration (Under Resting Tension) Mount->Equilibrate Carbachol1 Generate Baseline Contraction (Carbachol Concentration-Response Curve) Equilibrate->Carbachol1 Wash Wash Tissue Carbachol1->Wash This compound Incubate with this compound Wash->this compound Carbachol2 Repeat Carbachol Curve (in presence of this compound) This compound->Carbachol2 Analysis Data Analysis (Calculate pA2 value) Carbachol2->Analysis

Bladder Contraction Assay Workflow

This assay is used to assess the antagonistic activity of this compound on M1 and M3 receptors in salivary glands, a common site for anticholinergic side effects (dry mouth).

Objective: To evaluate the functional antagonism of this compound on muscarinic receptor-mediated K+ efflux in salivary gland tissue.

General Protocol Outline:

  • Tissue Preparation: Salivary gland tissue fragments are prepared and placed in a superfusion chamber.

  • Equilibration: The tissue is continuously superfused with a physiological buffer until a stable baseline of K+ concentration in the effluent is achieved.

  • Stimulation: The tissue is stimulated with acetylcholine (ACh) to induce K+ efflux, which is measured using a K+-selective electrode in the superfusate.[6]

  • Antagonist Treatment: The tissue is then superfused with a buffer containing this compound.

  • Repeat Stimulation: The ACh stimulation is repeated in the presence of this compound.

  • Data Analysis: The inhibitory effect of this compound on ACh-induced K+ efflux is quantified.

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by antagonizing the signaling pathways initiated by acetylcholine binding to M1, M2, and M3 receptors. These receptors are coupled to different G proteins, leading to distinct downstream cellular responses.

  • M1 and M3 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).

  • M2 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can counteract the smooth muscle relaxation induced by β-adrenergic stimulation.

G cluster_M1M3 M1 & M3 Receptor Signaling cluster_M2 M2 Receptor Signaling cluster_this compound This compound Action ACh1 Acetylcholine M1M3 M1/M3 Receptor ACh1->M1M3 Gq11 Gq/11 M1M3->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction ACh2 Acetylcholine M2 M2 Receptor ACh2->M2 Gi Gi/o M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Relax_Inhibit Inhibition of Relaxation cAMP->Relax_Inhibit This compound This compound This compound->M1M3 antagonizes This compound->M2 antagonizes (weaker)

Muscarinic Receptor Signaling Pathways

Conclusion

This compound is a selective muscarinic receptor antagonist with a high affinity for M1 and M3 receptors and a lower affinity for M2 receptors. This selectivity profile, confirmed through rigorous in vitro binding and functional assays, underpins its clinical effectiveness in treating overactive bladder by targeting the primary receptor (M3) responsible for detrusor contraction while minimizing potential cardiac side effects associated with M2 receptor blockade. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of selective antimuscarinic agents.

References

Navigating Preclinical Efficacy: A Technical Guide to Animal Models of Overactive Bladder for Testing Imidafenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the established animal models of overactive bladder (OAB) utilized to evaluate the efficacy of Imidafenacin, a prominent antimuscarinic agent. This document details the experimental protocols for inducing OAB, the methodologies for assessing therapeutic outcomes through urodynamic studies, and the underlying signaling pathways involved in the mechanism of action of this compound. All quantitative data from key preclinical studies are summarized in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized using diagrams.

Introduction to Overactive Bladder and this compound

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1] By blocking these receptors in the bladder, this compound effectively suppresses involuntary detrusor contractions, thereby alleviating the symptoms of OAB. Animal models are indispensable tools for the preclinical evaluation of therapeutic agents like this compound, allowing for the investigation of efficacy, mechanism of action, and potential side effects in a controlled setting.

Key Animal Models of Overactive Bladder

Two of the most widely used and well-characterized animal models for studying OAB are the bladder outlet obstruction (BOO) model and the cyclophosphamide-induced cystitis model. These models replicate key pathophysiological features of clinical OAB, including detrusor overactivity and altered voiding patterns.

Bladder Outlet Obstruction (BOO) Model

The BOO model is a surgical model that mimics the effects of conditions like benign prostatic hyperplasia in humans, which can lead to OAB symptoms. The partial ligation of the urethra creates an obstruction, leading to compensatory changes in the bladder, including detrusor muscle hypertrophy and hyperactivity.

Cyclophosphamide-Induced Cystitis Model

Cyclophosphamide (CYP), an anticancer drug, is metabolized to acrolein, which is a bladder irritant. Administration of CYP to rodents induces a robust inflammatory response in the bladder, leading to urothelial damage, edema, and sensory nerve activation, which collectively result in OAB symptoms such as increased voiding frequency and decreased bladder capacity. This model is particularly useful for studying the inflammatory and neurogenic components of OAB.

Experimental Protocols

Induction of Bladder Outlet Obstruction in Rats

Objective: To surgically create a partial urethral obstruction to induce bladder hypertrophy and detrusor overactivity.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Polyethylene tubing (PE-50)

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a lower abdominal midline incision to expose the bladder and proximal urethra.

  • Carefully dissect the connective tissue around the proximal urethra.

  • Pass a 4-0 silk suture around the urethra.

  • Place a metal rod or a catheter of a specific diameter (e.g., 1.0 mm) alongside the urethra.

  • Tie the suture snugly around the urethra and the rod.

  • Remove the rod to create a partial obstruction.

  • Close the abdominal incision in layers.

  • Allow the animals to recover for a period of 4-6 weeks for the OAB phenotype to develop.

Induction of Cyclophosphamide-Induced Cystitis in Rats

Objective: To induce bladder inflammation and OAB symptoms through the systemic administration of cyclophosphamide.

Materials:

  • Female Sprague-Dawley rats (200-250g)

  • Cyclophosphamide (CYP)

  • Sterile saline

Procedure:

  • Dissolve CYP in sterile saline to the desired concentration.

  • Administer a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg).

  • House the rats in individual cages with free access to food and water.

  • Urodynamic assessments are typically performed 24-48 hours after CYP administration when the inflammatory response and OAB symptoms are maximal.[2]

Conscious Cystometry for Urodynamic Evaluation

Objective: To measure bladder function in conscious, unrestrained rats to assess the effects of OAB induction and subsequent treatment with this compound.

Materials:

  • Cystometry recording system (pressure transducer, amplifier, data acquisition software)

  • Infusion pump

  • PE-50 catheter

  • Metabolic cage

Procedure:

  • Catheter Implantation (2-3 days prior to cystometry):

    • Anesthetize the rat.

    • Make a small midline abdominal incision to expose the bladder.

    • Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision.

    • Allow the animal to recover.

  • Cystometry:

    • Place the conscious rat in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

    • Allow the rat to acclimate for 30-60 minutes.

    • Infuse warm saline into the bladder at a constant rate (e.g., 0.04 mL/min).

    • Record intravesical pressure continuously.

    • Measure key urodynamic parameters such as bladder capacity, micturition pressure, voiding frequency, and inter-micturition interval.

Efficacy of this compound in Animal Models of OAB: Quantitative Data

The following tables summarize the urodynamic effects of this compound in a functional urethral obstruction model in rats, which shares similarities with the BOO model.

Table 1: Effect of Intravenous this compound on Bladder Capacity in Urethane-Anesthetized Rats

Treatment GroupDose (mg/kg, i.v.)Bladder Capacity (mL)% Increase from Control
Control (Vehicle)-0.45 ± 0.03-
This compound0.010.62 ± 0.0537.8%
This compound0.030.75 ± 0.0666.7%
This compound0.10.88 ± 0.0795.6%
p < 0.05 vs. Control. Data are presented as mean ± SEM. (Data adapted from Funahashi et al., 2016)

Table 2: Effect of Intravenous this compound on Maximum Urinary Flow Rate in Rats with Functional Urethral Obstruction

Treatment GroupDose (mg/kg, i.v.)Maximum Urinary Flow Rate (mL/s)% Decrease from Control
Control (Vehicle)-1.2 ± 0.1-
This compound0.030.9 ± 0.125.0%
This compound0.10.7 ± 0.141.7%
*p < 0.05 vs. Control. Data are presented as mean ± SEM. (Data adapted from Funahashi et al., 2016)[3]

Signaling Pathways and Mechanism of Action of this compound

This compound exerts its therapeutic effect by antagonizing muscarinic receptors in the bladder detrusor muscle. The binding of acetylcholine (ACh) to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. M2 receptors, coupled to Gi proteins, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and a reduction in the inhibitory effect of the β-adrenergic pathway on detrusor muscle contraction. This compound, by blocking M1 and M3 receptors, and to a lesser extent M2 receptors, effectively counteracts these contractile signals.

G Muscarinic Receptor Signaling in Detrusor Muscle and this compound's Mechanism of Action cluster_ACh Acetylcholine Release cluster_receptors Muscarinic Receptors cluster_this compound Therapeutic Intervention cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) M1 M1 Receptor ACh->M1 M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 M1->ACh Positive Feedback Gq11 Gq/11 M3->Gq11 Activates Gi Gi M2->Gi Activates This compound This compound This compound->M1 This compound->M3 This compound->M2 (Lower Affinity) PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Detrusor Muscle Contraction Ca_release->Contraction Leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Contraction Reduces Inhibition of

Caption: Signaling pathways of muscarinic receptors in detrusor smooth muscle and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of OAB.

G start Start: Select Animal Model model_induction Induce OAB Model (e.g., BOO or CYP) start->model_induction recovery Recovery & Model Development (e.g., 4-6 weeks for BOO) model_induction->recovery grouping Randomly Assign to Groups: - Sham/Control - OAB + Vehicle - OAB + this compound recovery->grouping treatment Administer Treatment (this compound or Vehicle) grouping->treatment cystometry Perform Conscious Cystometry treatment->cystometry data_analysis Analyze Urodynamic Data: - Bladder Capacity - Micturition Pressure - Voiding Frequency cystometry->data_analysis results Summarize Results in Tables & Statistical Analysis data_analysis->results end End: Evaluate Efficacy results->end

Caption: A typical experimental workflow for testing this compound efficacy in OAB animal models.

Conclusion

Animal models of overactive bladder, particularly the bladder outlet obstruction and cyclophosphamide-induced cystitis models, are crucial for the preclinical assessment of therapeutic agents like this compound. This guide has provided detailed experimental protocols, a summary of quantitative efficacy data, and a visualization of the relevant signaling pathways and experimental workflows. By employing these standardized models and methodologies, researchers can obtain reliable and reproducible data to advance the development of novel and improved treatments for overactive bladder.

References

Unveiling the Off-Target Profile of Imidafenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the off-target effects of Imidafenacin at the cellular level. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data to offer a detailed understanding of this compound's interactions beyond its intended muscarinic receptor targets.

Introduction

This compound is a potent and selective antagonist of muscarinic acetylcholine M1 and M3 receptors, clinically effective in the treatment of overactive bladder (OAB).[1][2][3][4] Its therapeutic action is primarily attributed to the blockade of M3 receptors in the detrusor muscle, leading to bladder relaxation, and M1 receptors, which may modulate neurotransmitter release.[1][2][3] A key characteristic of this compound is its high selectivity for the bladder over other organs such as the salivary glands, heart, colon, and brain, which contributes to a favorable side-effect profile compared to other antimuscarinic agents.[1][5][6] This document delves into the known off-target interactions of this compound, providing quantitative data where available, detailing relevant experimental methodologies, and visualizing key cellular pathways.

Off-Target Binding and Functional Activity

While this compound is highly selective for its primary targets, a thorough understanding of any potential off-target interactions is crucial for a complete safety and efficacy assessment. This section summarizes the known interactions with non-muscarinic cellular components.

Cytochrome P450 (CYP) Enzymes

A critical aspect of off-target effects is the potential for a drug to inhibit or induce metabolic enzymes, leading to drug-drug interactions. In vitro studies have been conducted to evaluate the effect of this compound and its major metabolites on the activity of key human cytochrome P450 enzymes.

Key Findings:

  • This compound and its primary metabolites (M-2, M-4, and M-9) did not demonstrate any significant inhibitory effects on the activities of major CYP enzymes in vitro.[7]

  • The metabolism of this compound is primarily mediated by CYP3A4 and UGT1A4.[7][8] Consequently, co-administration with potent CYP3A4 inhibitors may increase this compound plasma concentrations.[7]

Table 1: Effect of this compound and its Metabolites on Cytochrome P450 Enzyme Activity

CYP Enzyme IsoformProbe Substrate Used in AssaysObserved Effect of this compound & MetabolitesReference
CYP1A2Phenacetin O-deethylationNo significant inhibition[7]
CYP2C9Tolbutamide 4'-hydroxylationNo significant inhibition[7]
CYP2C19S-mephenytoin 4'-hydroxylationNo significant inhibition[7]
CYP2D6Bufuralol 1'-hydroxylationNo significant inhibition[7]
CYP3A4Testosterone 6β-hydroxylationNo significant inhibition[7]
hERG Potassium Channel

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major concern in drug development due to the risk of QT interval prolongation and potentially fatal cardiac arrhythmias.

Key Findings:

  • Clinical studies have consistently shown that this compound has no significant effect on the QTc interval.[1][6][9] This suggests a low potential for direct interaction with the hERG channel at therapeutic concentrations.

Vasopressin Signaling Pathway

An interesting observation is the potential interaction of this compound with the vasopressin signaling pathway, which may contribute to its clinical effects on nocturia.

Key Findings:

  • In vivo studies in rats suggest that this compound may exert an antidiuretic effect by enhancing some aspects of the vasopressin signaling pathway.[10]

  • The antidiuretic effect of this compound was inhibited by a vasopressin V2 receptor antagonist, mozavaptan, indicating a potential interaction with this pathway.[10] The precise cellular mechanism of this interaction requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the on-target and potential off-target effects of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is fundamental for determining the binding affinity of this compound to its target receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing recombinant human M1, M2, or M3 muscarinic receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing cell membranes, radioligand at a concentration near its Kd, and assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. For determination of non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Cell Membranes (with receptors) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation This compound This compound (varying conc.) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.
In Vitro Bladder Smooth Muscle Contraction Assay

This functional assay assesses the antagonistic effect of this compound on bladder muscle contraction.

Objective: To determine the potency of this compound in inhibiting agonist-induced bladder smooth muscle contraction.

Materials:

  • Urinary bladder tissue from an appropriate animal model (e.g., rat, guinea pig).

  • Krebs-Henseleit solution.

  • A muscarinic agonist (e.g., carbachol).

  • This compound solutions of varying concentrations.

  • Organ bath system with isometric force transducers.

Procedure:

  • Isolate the urinary bladder and prepare longitudinal smooth muscle strips.

  • Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce sustained contraction by adding a fixed concentration of a muscarinic agonist (e.g., carbachol).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the relaxation of the muscle strip at each this compound concentration.

  • Generate a concentration-response curve and calculate the IC50 value for this compound.

Bladder_Contraction_Assay cluster_setup Tissue Preparation & Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Isolate Isolate Bladder Prepare Prepare Muscle Strips Isolate->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction (e.g., Carbachol) Equilibrate->Contract Add_this compound Add Cumulative Concentrations of This compound Contract->Add_this compound Record Record Relaxation Add_this compound->Record Curve Generate Concentration- Response Curve Record->Curve IC50 Calculate IC50 Curve->IC50

Workflow for in vitro bladder smooth muscle contraction assay.
In Vitro Cytochrome P450 Inhibition Assay

This assay is used to evaluate the potential of a compound to cause drug-drug interactions.

Objective: To determine the IC50 values of this compound for major human CYP450 enzymes.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes.

  • A panel of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2).

  • This compound solutions of varying concentrations.

  • NADPH regenerating system.

  • LC-MS/MS for metabolite quantification.

Procedure:

  • Pre-incubate HLM or recombinant CYP enzymes with varying concentrations of this compound.

  • Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction (e.g., by adding a quenching solvent).

  • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to a vehicle control.

  • Determine the IC50 value by non-linear regression analysis.

Signaling Pathways

Muscarinic Receptor Signaling in the Bladder

This compound's primary on-target effect is the blockade of M3 and M1 muscarinic receptors in the bladder.

Muscarinic_Signaling cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Detrusor Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh M1 M1 Receptor (Autoreceptor) M1->ACh_release Positive Feedback M3 M3 Receptor ACh->M3 Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction This compound This compound This compound->M1 Blocks This compound->M3 Blocks

This compound's antagonism of M1 and M3 receptors in the bladder.
Potential Interaction with Vasopressin V2 Receptor Signaling

The antidiuretic effect of this compound may be mediated through an enhancement of the vasopressin V2 receptor signaling pathway in the kidney's collecting duct cells.

Vasopressin_Signaling cluster_cell Collecting Duct Principal Cell V2R Vasopressin V2 Receptor Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2_translocation Aquaporin-2 (AQP2) Translocation to Apical Membrane PKA->AQP2_translocation Water_reabsorption Increased Water Reabsorption AQP2_translocation->Water_reabsorption Vasopressin Vasopressin Vasopressin->V2R This compound This compound This compound->V2R Potential Enhancement

Hypothesized enhancement of vasopressin signaling by this compound.

Conclusion

References

Methodological & Application

Standard operating procedure for Imidafenacin administration in rats.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive standard operating procedure for the administration of Imidafenacin in rat models, primarily for studies related to overactive bladder (OAB). This compound is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[1][2] Its pharmacological activity is concentrated in the urinary bladder, making it an effective agent for treating OAB with a favorable side-effect profile.[2][3] This document outlines the mechanism of action, pharmacokinetic parameters, detailed experimental protocols for oral and intravenous administration, and relevant safety precautions.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 subtypes and a lower affinity for the M2 subtype.[2][4] In the urinary bladder, parasympathetic nerve terminals release acetylcholine (ACh), which stimulates M3 receptors on the detrusor smooth muscle, causing contraction. By blocking these M3 receptors, this compound inhibits these involuntary contractions.[3][5] It is also suggested that this compound antagonizes prejunctional facilitatory M1 receptors, which may regulate ACh release.[4][5] This dual antagonism contributes to its efficacy in increasing bladder capacity and reducing urinary frequency.

Imidafenacin_Pathway cluster_pre Presynaptic Neuron cluster_post Detrusor Smooth Muscle Cell ACh_pre Acetylcholine (ACh) M1_R M1 Receptor (Facilitatory) ACh_pre->M1_R stimulates M3_R M3 Receptor ACh_pre->M3_R stimulates M1_R->ACh_pre regulates release Contraction Muscle Contraction M3_R->Contraction leads to This compound This compound This compound->M1_R blocks This compound->M3_R blocks

Caption: this compound's antagonistic action on M1 and M3 receptors.

Data Presentation: Pharmacokinetics and Dosage

The following tables summarize key quantitative data for this compound administration in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Parameter Value Tissue/Fluid Notes
Time to Max. Concentration (Tmax) ~1 hour Bladder Time to reach peak drug concentration in the target organ.[6]
Biological Half-life (t½) 1.8 hours Bladder Slower decrease in the bladder compared to serum.[6]
Bladder vs. Serum Cmax Ratio 10.7x higher Bladder Demonstrates significant drug accumulation in the bladder.[6]
Bladder vs. Serum AUC Ratio 25.4x higher Bladder Indicates prolonged exposure in the bladder relative to systemic circulation.[6]
Receptor Binding Duration 6 - 9 hours Bladder Sustained binding at muscarinic receptors.[7][8]

| Receptor Binding Duration | 1 - 3 hours | Submaxillary Gland | Shorter duration of action in salivary glands, suggesting lower potential for dry mouth.[8] |

Table 2: Recommended Dosage of this compound in Rats for OAB Models

Route of Administration Dosage Range Application Observed Effect
Oral (p.o.) 0.79 - 6.25 µmol/kg Pharmacological Efficacy Significant and sustained binding to muscarinic receptors in the bladder.[7]
Intravenous (i.v.) 0.003 mg/kg Bladder Capacity Assay Minimum effective dose to significantly increase bladder capacity.[9]
Intravenous (i.v.) 0.001 - 0.003 mg/kg Cystometry Studies Dose-dependently increased bladder capacity and voided volume.[10]

| Intravenous (i.v.) | 0.3 - 30 µg/kg | Afferent Nerve Activity | Selectively inhibited capsaicin-sensitive C fiber activity at the highest dose.[11] |

Experimental Protocols

Protocol 1: Evaluation of Efficacy via Oral Gavage in an OAB Rat Model

This protocol describes the oral administration of this compound to evaluate its effect on bladder function using cystometry.

1. Animals:

  • Species: Female Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).

2. Materials and Reagents:

  • This compound powder.

  • Vehicle: 0.5% methylcellulose solution or distilled water.

  • Oral gavage needles (18-20 gauge, curved).

  • Syringes (1-3 mL).

  • Anesthetic: Urethane (1.0 g/kg, s.c.).[10]

  • Cystometry equipment (infusion pump, pressure transducer, data acquisition system).

  • Saline solution (0.9% NaCl).

3. Drug Preparation:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Suspend the this compound powder in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh on the day of the experiment.

4. Experimental Procedure:

  • Fasting: Fast the rats overnight before administration but allow free access to water.

  • Administration:

    • Gently restrain the rat.
    • Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.
    • Insert the gavage needle smoothly into the esophagus and deliver the this compound suspension (typically 1-2 mL/kg volume).
    • Administer vehicle to the control group.

  • Cystometry:

    • At a predetermined time post-administration (e.g., 1 hour, to coincide with Tmax), anesthetize the rat with urethane.
    • Surgically expose the bladder and insert a catheter through the bladder dome.
    • Connect the catheter to the cystometry apparatus.
    • Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min).
    • Record intravesical pressure to measure parameters such as bladder capacity, micturition pressure, and frequency of bladder contractions.

5. Data Analysis:

  • Compare the cystometric parameters between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Assessment of Bladder Selectivity via Intravenous Injection

This protocol details the intravenous administration of this compound to rapidly assess its effects on bladder capacity versus side effects like salivary secretion.

1. Animals and Materials:

  • As described in Protocol 1.

  • Additional materials: 27-30 gauge needles, catheters for intravenous access (e.g., jugular or femoral vein).

2. Drug Preparation:

  • Dissolve this compound in sterile saline (0.9% NaCl). Ensure complete dissolution.

3. Experimental Procedure:

  • Anesthesia and Surgery: Anesthetize the rat (e.g., with urethane). Surgically place catheters for intravenous drug administration and for bladder pressure measurement as described in Protocol 1.

  • Baseline Measurement: Record baseline bladder activity (cystometry) and salivary secretion (by placing a pre-weighed cotton ball in the mouth for a set time) before drug administration.

  • Administration:

    • Administer the prepared this compound solution intravenously at the desired dose (e.g., 0.003 mg/kg).[9]
    • Administer saline to the control group.

  • Post-Dose Measurement: Immediately following administration, repeat the cystometry and salivary secretion measurements.

  • Dose-Response (Optional): Administer cumulative doses to generate a dose-response curve for both bladder effects and side effects.

4. Data Analysis:

  • Calculate the percentage change in bladder capacity and the percentage inhibition of salivary secretion from baseline for each dose.

  • Determine the selectivity ratio by comparing the effective dose for increasing bladder capacity to the dose that causes significant side effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating this compound in rats.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (1 week) Grouping Randomize into Groups (Control, this compound) Acclimatize->Grouping Drug_Prep Prepare this compound Suspension/Solution Grouping->Drug_Prep Admin Drug Administration (p.o. or i.v.) Drug_Prep->Admin Anesthesia Anesthesia (e.g., Urethane) Admin->Anesthesia Surgery Surgical Preparation (Catheter Implantation) Anesthesia->Surgery Measurement Data Collection (Cystometry, etc.) Surgery->Measurement Stats Statistical Analysis Measurement->Stats Report Interpretation & Reporting Stats->Report

Caption: General workflow for in vivo rat studies with this compound.

References

Application Notes and Protocols for Imidafenacin in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing imidafenacin in radioligand binding assays for muscarinic receptor studies. The protocols outlined below are designed to ensure robust and reproducible results for the characterization of this compound's binding affinity and selectivity.

Introduction

This compound is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M3 and M1 subtypes with a lower affinity for the M2 subtype.[1][2][3] This pharmacological profile makes it an effective agent for the treatment of overactive bladder (OAB), where it acts by antagonizing M3 receptors in the detrusor muscle to reduce involuntary bladder contractions.[1][4][5] Radioligand binding assays are crucial for elucidating the affinity (Ki) and receptor density (Bmax) of compounds like this compound at specific receptor subtypes. This document details the necessary protocols for conducting such assays.

Quantitative Data Summary

The binding affinities of this compound for human muscarinic receptor subtypes are summarized in the table below. This data is essential for designing and interpreting radioligand binding experiments.

Receptor SubtypeRadioligandKᵢ (nM) of this compoundReference Tissue/Cell
M1[³H]N-methylscopolamine ([³H]NMS)Low nM rangeRecombinant human receptors
M2[³H]N-methylscopolamine ([³H]NMS)Higher than M1 and M3Recombinant human receptors
M3[³H]N-methylscopolamine ([³H]NMS)Low nM rangeRecombinant human receptors
Muscarinic Receptors (mixed)[³H]this compoundKd ~3x higher in bladder vs. parotid glandHuman bladder and parotid gland[6]
Muscarinic Receptors (mixed)[³H]N-methylscopolamine ([³H]NMS)Competitive binding observedHuman bladder mucosa and detrusor muscle[7]

Signaling Pathways

This compound's therapeutic effects and potential side effects are dictated by its interaction with different muscarinic receptor subtypes, each linked to distinct signaling pathways.

Muscarinic Receptor Signaling Pathways cluster_M1_M3 M1 and M3 Receptor Signaling (Gq/11) cluster_M2 M2 Receptor Signaling (Gi/o) M1_M3 M1/M3 Receptor Gq Gq/11 M1_M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction M2 M2 Receptor Gi Gi/o M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Relaxation Inhibition of Relaxation cAMP->Relaxation This compound This compound (Antagonist) This compound->M1_M3 High Affinity Antagonism This compound->M2 Low Affinity Antagonism Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Add Assay Components to 96-well Plate - Membrane Preparation - Radioligand ([³H]NMS) - this compound (or buffer/atropine) A->B C Incubate (e.g., 60 min at 30°C) B->C D Separate Bound from Free Ligand (Rapid Vacuum Filtration) C->D E Wash Filters (Ice-cold wash buffer) D->E F Dry Filters E->F G Add Scintillation Cocktail & Count Radioactivity F->G H Data Analysis (Calculate IC₅₀ and Kᵢ) G->H This compound Receptor Selectivity cluster_affinity Receptor Binding Affinity This compound This compound M1 M1 Receptor This compound->M1 High Affinity (Low nM Ki) M3 M3 Receptor This compound->M3 High Affinity (Low nM Ki) M2 M2 Receptor This compound->M2 Low Affinity

References

Imidafenacin: A Pharmacological Tool for Probing Muscarinic Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a well-documented high affinity for the M3 and M1 subtypes and a lower affinity for the M2 subtype.[1][2][3] This pharmacological profile makes this compound a valuable tool for researchers in pharmacology, drug discovery, and cell signaling to investigate the diverse roles of muscarinic receptor subtypes in various physiological and pathological processes. Its selectivity allows for the targeted blockade of specific signaling pathways, enabling a deeper understanding of their downstream effects.

Primarily known for its clinical use in treating overactive bladder (OAB), this compound's utility in a research setting stems from its ability to differentiate between muscarinic receptor subtypes.[4][5] It can be employed in a variety of in vitro and in vivo experimental models to explore the functional consequences of M1 and M3 receptor antagonism. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in key experimental assays to study muscarinic receptor signaling.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at muscarinic receptors, thereby inhibiting the effects of the endogenous agonist, acetylcholine.[6] Its selectivity for M1 and M3 receptors over M2 receptors is a key feature that can be exploited in experimental design.[1][7][8]

Table 1: Muscarinic Receptor Subtype Selectivity of this compound

Receptor SubtypeAffinity (Binding)Functional AntagonismPrimary G-Protein CouplingKey Downstream Signaling Pathway
M1 HighPotent AntagonistGαq/11Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺
M2 LowLess Potent AntagonistGαi/oAdenylyl cyclase inhibition → Decreased cAMP
M3 HighPotent AntagonistGαq/11Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺
M4 ModerateAntagonistGαi/oAdenylyl cyclase inhibition → Decreased cAMP
M5 ModerateAntagonistGαq/11Phospholipase C activation → IP3 & DAG production → Increased intracellular Ca²⁺

Note: The table provides a qualitative summary. Specific binding affinities (Ki) and functional potencies (IC50) can vary depending on the experimental system (e.g., cell type, tissue, radioligand used).

Table 2: Reported Quantitative Data for this compound

ParameterReceptor SubtypeValueSpecies/SystemReference
Kb M30.317 nMNot specified[9]
IC50 M24.13 nMNot specified[9]

Experimental Protocols

Here, we provide detailed protocols for fundamental assays used to characterize the interaction of this compound with muscarinic receptors and its effect on their signaling pathways.

Radioligand Binding Assay: Determining Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes using a competitive binding assay with a non-selective muscarinic radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare cell membranes expressing muscarinic receptor subtypes Incubation Incubate membranes with [3H]NMS and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, [3H]NMS, and this compound dilutions Reagent_Prep->Incubation Filtration Separate bound and free radioligand by rapid vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow for determining this compound's binding affinity.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • [³H]N-methylscopolamine ([³H]NMS)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Atropine (1 µM)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation:

    • Thaw the cell membrane preparations on ice.

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

    • Prepare a solution of [³H]NMS in assay buffer at a concentration close to its Kd for the receptor subtype being studied.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 1 µM atropine, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]NMS solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation

This protocol measures the functional antagonism of this compound at Gαq/11-coupled muscarinic receptors (M1, M3, M5) by quantifying its ability to inhibit agonist-induced inositol phosphate accumulation.

Signaling Pathway for M1/M3/M5 Receptors

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates This compound This compound (Antagonist) This compound->M1_M3_M5 Inhibits Gq11 Gαq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: M1/M3/M5 receptor signaling pathway.

Materials:

  • Cells expressing the M1, M3, or M5 muscarinic receptor subtype.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • This compound.

  • [³H]-myo-inositol.

  • LiCl solution.

  • Cell culture medium.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail.

Procedure:

  • Cell Culture and Labeling:

    • Plate the cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL).

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle) in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of IPs.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol at its EC80 concentration) for 45-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid.

    • Incubate on ice for 30 minutes to lyse the cells.

    • Neutralize the extracts with a suitable base (e.g., KOH).

  • Purification and Quantification:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 anion-exchange resin.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity.

  • Data Analysis:

    • Plot the agonist-stimulated IP accumulation (in CPM) against the concentration of this compound.

    • Determine the IC50 value of this compound for the inhibition of the agonist response.

Functional Assay: cAMP Accumulation

This protocol is used to assess the antagonist activity of this compound at Gαi/o-coupled muscarinic receptors (M2, M4) by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

Signaling Pathway for M2/M4 Receptors

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M2_M4 M2/M4 Receptor ACh->M2_M4 Activates This compound This compound (Antagonist) This compound->M2_M4 Inhibits Gio Gαi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

Caption: M2/M4 receptor signaling pathway.

Materials:

  • Cells expressing the M2 or M4 muscarinic receptor subtype.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).

Procedure:

  • Cell Culture:

    • Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Assay:

    • Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-20 minutes.

    • Add a muscarinic agonist (at its EC80 for cAMP inhibition) and forskolin (to stimulate cAMP production) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the cAMP concentration in the cell lysates using the chosen assay format.

  • Data Analysis:

    • The agonist will inhibit the forskolin-stimulated cAMP production. This compound will reverse this inhibition.

    • Plot the cAMP levels against the concentration of this compound.

    • Determine the IC50 value for this compound's reversal of the agonist effect.

Conclusion

This compound's selectivity for M1 and M3 muscarinic receptor subtypes makes it a precise pharmacological tool for dissecting the roles of these receptors in cellular signaling and physiological function. The protocols provided here offer a foundation for researchers to characterize the effects of this compound and other muscarinic ligands in various experimental systems. By employing these methods, scientists can further elucidate the intricate mechanisms governed by muscarinic receptor signaling.

References

Application Notes and Protocols for LC-MS/MS Quantification of Imidafenacin in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Imidafenacin in both plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a potent and selective antagonist of M3 and M1 muscarinic receptors, primarily used for the treatment of overactive bladder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The following protocols detail validated methods for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, ensuring high sensitivity, specificity, and reproducibility.

Introduction

This compound, with the chemical name 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, exerts its therapeutic effect by inhibiting the binding of acetylcholine to M3 and M1 muscarinic receptors. This action leads to the relaxation of the bladder's detrusor muscle, thereby alleviating the symptoms of overactive bladder. To support the development and clinical use of this compound, robust bioanalytical methods are essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity and selectivity.

This application note provides detailed protocols for the quantification of this compound in plasma and tissue matrices. The plasma method is based on established and validated procedures, while the tissue method is a comprehensive protocol derived from best practices for small molecule extraction from tissue homogenates.

Mechanism of Action: M3 Muscarinic Receptor Signaling

This compound is an antagonist at the M3 muscarinic acetylcholine receptor. The binding of the natural ligand, acetylcholine, to the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular Contraction Smooth Muscle Contraction Ca2->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound This compound->M3R Blocks

This compound's antagonistic action on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Quantification of this compound in Human Plasma

This protocol is adapted from validated methods for the determination of this compound in human plasma.[1][2][3]

1.1. Materials and Reagents

  • This compound reference standard

  • Silodosin (or other suitable internal standard - IS)[2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

1.2. Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE). SPE is generally preferred for cleaner extracts.[1]

1.2.1. Protein Precipitation (PPT) Protocol [2][3]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

1.2.2. Solid-Phase Extraction (SPE) Protocol [1]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma, add the internal standard and vortex.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

1.3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., Phenomenex Synergi 4 µm Hydro-RP 80 Å, 150 mm × 2.0 mm)[2]
Mobile Phase A 0.2 mM Ammonium formate in water with 0.01% formic acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Optimized for separation (e.g., start with low %B, ramp up to elute this compound, then re-equilibrate)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 320.3 → 238.0[2][3]
IS (Silodosin): m/z 496.4 → 261.0[2][3]
Ion Source Temp. Optimized for the instrument
Collision Gas Argon

1.4. Method Validation Summary for Plasma

The following table summarizes typical validation parameters for the LC-MS/MS method for this compound in human plasma.

ParameterResult
Linearity Range 10 - 1000 pg/mL[2]
10 - 500 pg/mL[1]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 80%[4]
Matrix Effect Minimal and compensated by IS
Lower Limit of Quantification (LLOQ) 10 pg/mL[1][2]
Quantification of this compound in Tissue

This protocol provides a general framework for the quantification of this compound in tissue, such as the bladder. This method should be validated for the specific tissue type.

2.1. Materials and Reagents

  • Same as for plasma analysis.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Centrifuge tubes

2.2. Tissue Sample Preparation Protocol

  • Accurately weigh the frozen tissue sample (e.g., 50-100 mg).

  • Add a 3-5 fold volume of ice-cold PBS (e.g., for 100 mg tissue, add 300-500 µL PBS).

  • Homogenize the tissue on ice until a uniform homogenate is obtained.

  • To a known volume of the tissue homogenate (e.g., 100 µL), add the internal standard.

  • Perform protein precipitation or solid-phase extraction as described for plasma samples (Sections 1.2.1 or 1.2.2).

  • Proceed with the LC-MS/MS analysis as detailed for plasma samples (Section 1.3).

2.3. Method Validation Considerations for Tissue

Validation for tissue samples should include the following:

ParameterConsiderations
Homogenization Efficiency Ensure complete cell lysis and drug release.
Recovery Determine the extraction efficiency from the tissue homogenate. A recovery of >70% is generally considered acceptable.
Matrix Effect Evaluate the ion suppression or enhancement caused by the tissue matrix. Use of a stable isotope-labeled internal standard is highly recommended.
Stability Assess the stability of this compound in the tissue homogenate under various storage conditions.

2.4. Expected Quantitative Data for Tissue (Reference)

While specific data for this compound in bladder tissue is limited, a study on the related antimuscarinic drug, oxybutynin, in rat bladder tissue reported an extraction recovery of over 70%. This can be used as a benchmark for method development.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma and tissue is depicted below.

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Tissue Tissue Sample (e.g., Bladder) Homogenize Homogenization (for tissue) Tissue->Homogenize Homogenize->Add_IS Extract Extraction (PPT or SPE) Add_IS->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Proc Data Processing & Quantification LC_MS->Data_Proc Result Concentration of This compound Data_Proc->Result

General workflow for this compound quantification in biological matrices.

Conclusion

The LC-MS/MS methods described in this application note provide a robust and reliable approach for the quantification of this compound in both plasma and tissue samples. The detailed protocols and validation parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other related studies, ultimately contributing to a better understanding of the pharmacology of this compound.

References

Imidafenacin Treatment Protocol for Mouse Models of Detrusor Overactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Imidafenacin in treating detrusor overactivity in mouse models. The protocols are based on established methods for inducing bladder overactivity and clinical data on this compound's use.

Mechanism of Action

This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1][2][3] In the bladder, M3 receptors are primarily responsible for mediating detrusor smooth muscle contraction.[1][2] M1 receptors are thought to be involved in neurotransmitter release at the neuromuscular junction. By blocking these receptors, this compound effectively suppresses involuntary bladder contractions, a hallmark of detrusor overactivity.

Signaling Pathway of this compound in Detrusor Muscle

Imidafenacin_Mechanism_of_Action cluster_neuron Parasympathetic Neuron cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M1_pre M1 Receptor ACh->M1_pre Binds to M3_post M3 Receptor ACh->M3_post Binds to M1_pre->ACh Positive Feedback (Increases ACh Release) Contraction Muscle Contraction M3_post->Contraction Stimulates This compound This compound This compound->M1_pre Antagonizes This compound->M3_post Antagonizes Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment CYP_prep Prepare CYP Solution CYP_admin Administer CYP (i.p.) (Acute or Chronic Protocol) CYP_prep->CYP_admin Urodynamics Urodynamic Studies (Cystometry) CYP_admin->Urodynamics Imi_prep Prepare this compound Suspension Imi_admin Administer this compound (Oral Gavage) (Prophylactic or Therapeutic) Imi_prep->Imi_admin Imi_admin->Urodynamics Data_analysis Data Analysis Urodynamics->Data_analysis

References

Application Notes and Protocols: Investigating Muscarinic Receptor Function with Imidafenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a primary clinical application in the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the competitive and reversible blockade of mAChRs, particularly the M3 and M1 subtypes, which are crucial in mediating bladder contraction and salivary secretion.[2][3][4][5] While agonists induce desensitization of G-protein coupled receptors (GPCRs) like mAChRs, this compound, as an antagonist, prevents this phenomenon by blocking receptor activation. These application notes provide a framework for utilizing this compound as a pharmacological tool to investigate muscarinic receptor function, including its binding characteristics and its ability to inhibit agonist-induced signaling. The following protocols detail key in vitro assays for characterizing the pharmacological profile of this compound and similar compounds.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following tables summarize the binding affinities (Ki) and dissociation constants (Kd) of this compound for various muscarinic receptor subtypes, compiled from multiple studies. This data highlights the selectivity profile of this compound.

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M11.8[6]
M226[6]
M30.6[6]

Table 2: this compound Dissociation Constant (Kd) in Various Tissues

Tissue (Rat)Predominant Receptor SubtypesKd (nM)Reference
BladderM2, M31.2 - 1.4[5]
Submaxillary GlandM1, M30.4 - 0.7[5]
HeartM22.2 - 4.5[5]
ProstateM1, M30.4 - 0.7[5]
Cerebral CortexM10.4 - 0.7[5]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways of muscarinic receptors and the logical workflow for investigating the antagonist properties of this compound.

muscarinic_signaling cluster_m1_m3 M1/M3 Receptor Pathway cluster_m2_m4 M2/M4 Receptor Pathway cluster_antagonist ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Gq Gq Protein M1M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_M1M3 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_M1M3 PKC->Response_M1M3 ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gi Gi Protein M2M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response_M2M4 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response_M2M4 This compound This compound This compound->M1M3 This compound->M2M4

Muscarinic Receptor Signaling Pathways and this compound Inhibition.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Influx) prep Prepare cell membranes expressing muscarinic receptors incubate Incubate membranes with radiolabeled ligand ([³H]NMS) and varying concentrations of this compound prep->incubate separate Separate bound and free ligand (e.g., filtration) incubate->separate quantify Quantify radioactivity separate->quantify analyze_binding Analyze data to determine Ki of this compound quantify->analyze_binding load_cells Load cells expressing M1/M3 receptors with a calcium-sensitive dye pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with a muscarinic agonist (e.g., carbachol) pre_incubate->stimulate measure_ca Measure intracellular calcium concentration stimulate->measure_ca analyze_functional Analyze data to determine IC₅₀ of this compound measure_ca->analyze_functional

Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonist properties of this compound at muscarinic receptors.

Protocol 1: Radioligand Binding Assay for Determining this compound Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [N-methyl-³H]scopolamine ([³H]NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • [³H]NMS (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Vacuum filtration manifold

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine), 50 µL of [³H]NMS, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]NMS, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Influx Assay for Determining this compound Potency (IC₅₀)

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M1 or M3 muscarinic receptors.

Materials:

  • Cells stably expressing M1 or M3 muscarinic receptors (e.g., CHO-M1 or HEK-M3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader and record the baseline fluorescence for 10-20 seconds.

    • Add a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration) to all wells simultaneously using the instrument's injection system.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response) using non-linear regression analysis.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of muscarinic receptor function. Its selectivity for M1 and M3 subtypes allows for the dissection of the roles of these receptors in various physiological and pathological processes. The provided protocols for radioligand binding and functional assays offer a robust framework for characterizing the antagonist properties of this compound and other compounds targeting muscarinic receptors. As an antagonist, this compound effectively prevents agonist-induced receptor activation and subsequent desensitization, making it a crucial reagent for studying the intricacies of muscarinic receptor signaling and for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Imidafenacin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of Imidafenacin in your in vitro research. This resource provides troubleshooting guidance and frequently asked questions to help you achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an antimuscarinic agent used for the treatment of overactive bladder.[1] It is a weakly basic compound with limited water solubility, which can pose a significant challenge for in vitro studies that require the compound to be fully dissolved in aqueous buffers for accurate and reproducible results.[2] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.

Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical methods. Physical modifications include particle size reduction (micronization, nanosuspension) and modifications of the solid state (polymorphs, amorphous forms).[3][4][5] Chemical approaches involve the use of excipients or formulation changes, such as pH adjustment, co-solvents, surfactants, cyclodextrins, and solid dispersions.[3][6][7][8][9]

Q3: How does pH influence the solubility of this compound?

As a weakly basic drug, the solubility of this compound is pH-dependent.[2] In acidic conditions (lower pH), the molecule can become protonated, forming a more soluble salt. Conversely, in neutral or basic conditions (higher pH), it is likely to be less soluble. Therefore, adjusting the pH of your buffer system can be a primary and effective method to enhance its solubility.[6][8]

Q4: What are co-solvents and how can they help with this compound solubility?

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of a non-polar solute.[6] They work by reducing the polarity of the solvent system.[6] Commonly used co-solvents in pharmaceutical research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7][9] For in vitro assays, it is crucial to use a co-solvent at a concentration that is non-toxic to the cells or biological system being studied.

Q5: Can surfactants be used to improve this compound solubility for cell-based assays?

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3][7] However, their use in cell-based assays requires caution. Many surfactants can be cytotoxic at concentrations above their critical micelle concentration (CMC).[10] For enzyme assays or acellular systems, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) may be suitable.[10]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to my aqueous assay buffer.

This is a common issue arising from the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:

Step 1: Review Your Stock Solution Preparation

  • Initial Dissolution: Ensure your primary stock solution of this compound is prepared in an appropriate organic solvent like DMSO at a high concentration.

  • Sonication: Gentle sonication can help dissolve the compound in the stock solvent.

Step 2: Optimize the Final Assay Concentration

  • Lower Concentration: If possible, try to work with the lowest effective concentration of this compound in your assay to minimize the risk of precipitation.

  • Serial Dilutions: When preparing working solutions, perform serial dilutions from your stock into the assay buffer. Avoid large volume transfers of the organic stock directly into the aqueous buffer.

Step 3: Modify Your Aqueous Buffer

  • pH Adjustment: Since this compound is a weakly basic compound, lowering the pH of your buffer may increase its solubility.[2] Experiment with buffers at different pH values (e.g., pH 6.0, 6.5, 7.0) to find an optimal condition that is also compatible with your assay.

  • Co-solvent Addition: Introduce a small percentage of a co-solvent into your final assay medium. Start with a low concentration (e.g., 0.1-0.5% DMSO) and incrementally increase it, ensuring the final concentration is not detrimental to your experimental system.[10]

Step 4: Consider a Different Solubilization Strategy

If the above steps are insufficient, you may need to explore more advanced solubilization techniques. The choice of method will depend on the specific requirements of your in vitro assay.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesSuitability for In Vitro Assays
pH Adjustment Increases the ionization of weakly acidic or basic drugs, forming more soluble salts.[6]Simple, cost-effective, and often the first approach to try.Only applicable to ionizable drugs; the required pH may not be compatible with the biological assay.[6]High, provided the optimal pH is within the physiological range of the assay.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for non-polar solutes.[6]Effective for many poorly soluble compounds; a wide range of co-solvents are available.[7]The organic solvent may be toxic to cells or interfere with the assay at higher concentrations.[10]High, but requires careful optimization of the co-solvent concentration to avoid toxicity.
Surfactants Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][7]Can significantly increase solubility.Potential for cytotoxicity, especially in cell-based assays; may interfere with protein-drug interactions.[10]Moderate; more suitable for acellular assays. Requires careful selection of a non-toxic surfactant and concentration.
Cyclodextrins Form inclusion complexes with hydrophobic drug molecules, where the drug is encapsulated within the cyclodextrin cavity.[8]Generally have low toxicity; can improve drug stability.[8]Can be expensive; may alter the free drug concentration available for biological activity.Moderate to High; requires validation to ensure the cyclodextrin does not interfere with the assay.
Solid Dispersions The drug is dispersed in a molecularly amorphous state within a hydrophilic carrier matrix, enhancing the dissolution rate.[3][4]Can significantly improve both solubility and dissolution rate.Requires specialized formulation development.Low for direct application in preparing assay solutions; more relevant for oral drug formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw the stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

  • Prepare the Final Working Solution:

    • Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed aqueous assay buffer to achieve the final desired concentration of this compound.

    • Ensure the final concentration of DMSO in the assay buffer is low (typically ≤ 0.5%) to minimize solvent toxicity.

    • Immediately vortex the final working solution to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubility Assessment of this compound at Different pH Values
  • Prepare a Series of Buffers:

    • Prepare a set of biologically relevant buffers with varying pH values (e.g., pH 5.0, 6.0, 6.8, 7.4). Common buffer systems include phosphate-buffered saline (PBS) and citrate buffers.

  • Prepare Supersaturated Solutions:

    • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

    • Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection and Preparation:

    • After the incubation period, carefully withdraw a sample from each vial.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the measured solubility of this compound against the pH of the buffers to determine the pH-solubility profile.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_prep Preparation cluster_test Solubility Test cluster_troubleshoot Troubleshooting start Start: this compound Powder stock Prepare High-Conc. Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no No Precipitation observe->precip_no No optimize Optimize Assay Conditions: - Lower Final Concentration - Adjust Buffer pH - Add Co-solvent precip_yes->optimize proceed Proceed with In Vitro Assay precip_no->proceed optimize->dilute Logical_Relationship_Troubleshooting cluster_solutions Potential Solutions cluster_considerations Key Considerations problem Problem: This compound Precipitation in Aqueous Buffer ph_adjust pH Adjustment (Lower pH for Basic Drug) problem->ph_adjust cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) problem->cosolvent surfactant Use of Surfactants (for acellular assays) problem->surfactant cyclodextrin Use of Cyclodextrins problem->cyclodextrin ph_compat Assay pH Compatibility ph_adjust->ph_compat solvent_tox Solvent Toxicity cosolvent->solvent_tox surfactant_interfere Surfactant Interference & Cytotoxicity surfactant->surfactant_interfere cd_interfere Cyclodextrin Interference with Free Drug Conc. cyclodextrin->cd_interfere

References

Technical Support Center: Optimizing Imidafenacin Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Imidafenacin dosage to achieve maximal efficacy in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antimuscarinic agent that primarily targets M3 and M1 muscarinic acetylcholine receptors.[1] In the bladder, acetylcholine is released from parasympathetic nerves, binding to M3 receptors on the detrusor smooth muscle. This binding initiates a signaling cascade that leads to muscle contraction and urination.[2] this compound competitively antagonizes these M3 receptors, thereby reducing involuntary detrusor muscle contractions and increasing bladder capacity.[1][2] It also has a high affinity for M1 receptors, which are believed to play a role in modulating bladder afferent nerve activity.[3]

Q2: What are the key pharmacokinetic features of this compound in animal models?

A2: Animal studies, particularly in rats, have demonstrated that orally administered this compound shows a higher concentration in the bladder compared to serum or other organs like the submaxillary gland.[4] This bladder selectivity is a key feature, suggesting that the drug preferentially accumulates at its target site.[3][4] Furthermore, this compound that is excreted into the urine may be reabsorbed into the bladder tissue, contributing to a longer duration of action at the muscarinic receptors in the bladder.[4]

Q3: What animal models are typically used to assess the efficacy of this compound?

A3: The most common animal model for studying the efficacy of this compound is the rat. Efficacy is often evaluated using cystometry in both normal, healthy rats and in models of bladder dysfunction.[5][6][7] These dysfunction models can be created, for example, by inducing a functional urethral obstruction with an α1-adrenoceptor agonist or by creating a partial bladder outlet obstruction (BOO) through surgical ligation of the urethra.[5][7]

Q4: What are the recommended starting doses for this compound in rat studies?

A4: The optimal dose will depend on the route of administration and the specific experimental model. Based on published data, for intravenous administration in rats, a minimum effective dose to increase bladder capacity has been reported as low as 0.003 mg/kg.[3] For oral administration, one study identified an ID50 of 0.055 mg/kg for preventing a decrease in bladder capacity in conscious rats.[8] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Data Presentation: this compound Dose-Response in Rats

The following tables summarize key quantitative data from animal studies.

Table 1: Intravenous this compound Efficacy in Anesthetized Rats

Dose (mg/kg, i.v.)Primary Efficacy EndpointKey Findings
0.003Bladder CapacityMinimum effective dose to significantly increase bladder capacity.[3]
0.01Bladder CapacityMarkedly increased bladder capacity with no significant effect on residual urine volume or voiding efficiency.[5]
0.03Maximum Urinary Flow RateMinimum dose to cause a significant decrease in the maximum urinary flow rate in a model of urethral obstruction.[5]
0.001 - 0.003Bladder Capacity & Voided VolumeDose-dependently increased bladder capacity and voided volume without affecting residual volume or micturition pressure.[6]

Table 2: Oral this compound Efficacy in Conscious Rats

Dose (mg/kg, p.o.)Primary Efficacy EndpointKey Findings
0.055Bladder CapacityID50 for preventing carbamylcholine-induced decrease in bladder capacity.[8]

Experimental Protocols

Key Experiment: Cystometry in Anesthetized Rats

Objective: To evaluate the effect of this compound on bladder function, including bladder capacity, micturition pressure, and residual volume.

Methodology:

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the bladder dome and secured with a ligature. The catheter is connected via a three-way stopcock to a pressure transducer and an infusion pump.[5][9]

  • Cystometry Procedure: Saline is continuously infused into the bladder at a constant rate (e.g., 0.088 ml/min).[10] Bladder pressure is continuously recorded. Micturition is triggered when the bladder reaches its capacity, and the voided urine is collected and measured to determine the voided volume.[11]

  • Drug Administration: this compound or vehicle is administered intravenously (i.v.) through a cannulated vein (e.g., femoral vein).[5]

  • Data Analysis: Key parameters measured include:

    • Bladder Capacity: The sum of the voided volume and the residual volume.[1]

    • Micturition Pressure: The peak bladder pressure during a voiding contraction.[11]

    • Voided Volume: The volume of urine expelled during micturition.[11]

    • Residual Volume: The volume of urine remaining in the bladder after voiding, typically measured by withdrawing the remaining fluid through the catheter.[1]

    • Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100.[11]

Troubleshooting Guides

Issue 1: High Variability in Cystometry Readings

  • Possible Cause: Inconsistent catheter placement, bladder irritation from the catheter, or animal stress (in conscious models).[11]

  • Troubleshooting Steps:

    • Ensure consistent and secure placement of the bladder catheter.

    • Allow for an acclimatization period for the animal to stabilize after surgery and before starting baseline measurements.[11]

    • In conscious models, minimize environmental stressors.

    • Use a consistent infusion rate and temperature of the saline.[10]

    • Flag and potentially exclude micturition cycles with high measurement errors based on the conservation of volume principle.

Issue 2: Inconsistent Drug Effects

  • Possible Cause: Improper drug formulation or administration, or rapid metabolism of the compound.

  • Troubleshooting Steps:

    • Verify the concentration and stability of the this compound solution.

    • Ensure accurate and consistent administration of the drug (e.g., proper cannulation for i.v. administration).

    • Consider the timing of efficacy measurements relative to the drug's known pharmacokinetic profile.

Issue 3: Low Voiding Efficiency

  • Possible Cause: Urethral obstruction (either experimental or unintentional), or excessive anesthetic depth affecting the micturition reflex.[5]

  • Troubleshooting Steps:

    • Carefully check for any kinks or blockages in the catheter or urethra.

    • If using an obstruction model, ensure the level of obstruction is consistent across animals.[5]

    • Monitor the depth of anesthesia and adjust as necessary to maintain a stable micturition reflex.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

imidafenacin_mechanism cluster_nerve Parasympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates This compound This compound This compound->M3 Blocks

Caption: this compound blocks the M3 muscarinic receptor signaling pathway.

cystometry_workflow start Start anesthesia Anesthetize Rat start->anesthesia catheterization Insert Bladder Catheter anesthesia->catheterization stabilization Stabilization Period catheterization->stabilization baseline Record Baseline Cystometry Data stabilization->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug_cystometry Record Post-Dose Cystometry Data drug_admin->post_drug_cystometry data_analysis Analyze Data (Bladder Capacity, etc.) post_drug_cystometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for a typical cystometry study in rats.

References

Imidafenacin Technical Support Center: Solvent Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage and stability of Imidafenacin in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How should I store this compound stock solutions?

As a general best practice for compounds of this nature, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. Solutions should be protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the known degradation pathways for this compound?

Specific degradation pathways of this compound in different solvents under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) are not extensively detailed in publicly available literature. However, forced degradation studies are a standard part of drug development to establish the intrinsic stability of a molecule[2][3]. Such studies would typically involve exposing the drug to harsh conditions to identify potential degradation products and pathways.

Q4: Have any impurities or degradation products of this compound been identified?

Yes, a study on the impurities in this compound raw material and its tablets identified three substances:

  • 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutyronitrile

  • 4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanoic acid

  • 4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide[4]

It is plausible that these could also be formed under certain degradation conditions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected or inconsistent results in bioassays. This compound degradation in the solvent.1. Prepare a fresh stock solution of this compound. 2. If using a previously prepared stock solution, verify its integrity by a suitable analytical method like HPLC. 3. Consider the compatibility of your solvent with the assay system. Some organic solvents can interfere with biological assays.
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the aqueous buffer without causing precipitation. 2. A small amount of co-solvent might be necessary in the final assay buffer, but its effect on the experiment must be validated.
Appearance of unknown peaks in chromatograms. Degradation of this compound or interaction with other components.1. Analyze a fresh sample of this compound to confirm the identity of the main peak. 2. Review the storage conditions and age of the solution. 3. If performing forced degradation studies, these new peaks are expected and should be characterized.

Data Presentation

Table 1: Stability of this compound in a Mixed Solvent System

Solvent SystemConcentrationTemperatureDurationStabilityReference
Acetonitrile:20mmol/L Disodium Phosphate Solution (pH 7.45) (1:1 v/v)Not SpecifiedAmbient8 hoursStable[1]

Note: Comprehensive quantitative data on the long-term stability of this compound in common pure organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile) is not currently available in the public domain. Researchers are advised to perform their own stability assessments for long-term storage.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a method for determining the content and related substances of this compound[1]. It can be used to assess the stability of this compound in various solvent systems.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 250 x 4.6 mm (I.D.)
Mobile Phase Acetonitrile : 20 mmol/L Disodium Phosphate Solution (pH 7.45) = 37:63 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm
Injection Volume Not specified, typically 10-20 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Test Solution: Prepare a solution of this compound in the solvent of interest. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Stability Study Procedure (Example):

  • Prepare a stock solution of this compound in the desired solvent (e.g., Methanol, DMSO, Acetonitrile).

  • Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot, dilute it with the mobile phase to the working concentration, and inject it into the HPLC system.

  • Monitor the chromatograms for any decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Mandatory Visualizations

This compound Signaling Pathway

This compound is an antagonist of muscarinic acetylcholine receptors, primarily M3 and M1, with a lower affinity for M2 receptors. This action inhibits the downstream signaling that leads to bladder muscle contraction.

Imidafenacin_Signaling_Pathway cluster_Neuron Presynaptic Neuron cluster_Muscle Bladder Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh Acetylcholine (ACh) M1_receptor_pre M1 Receptor M1_receptor_pre->ACh_release + M3_receptor M3 Receptor PLC Phospholipase C (PLC) M3_receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction This compound This compound This compound->M1_receptor_pre Antagonist This compound->M3_receptor Antagonist ACh->M1_receptor_pre ACh->M3_receptor Stability_Workflow start Start prep_solution Prepare this compound Solution in Test Solvent start->prep_solution storage Store Aliquots under Defined Conditions (Temp, Light) prep_solution->storage sampling Sample at Predetermined Time Intervals storage->sampling sampling->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify this compound Peak and Degradation Products hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

References

Technical Support Center: Overcoming Imidafenacin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential interference caused by Imidafenacin in fluorescence-based assays. While specific data on the fluorescent properties of this compound is not extensively published, this guide offers a systematic approach based on established principles of assay interference to ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a diarylmethane derivative and an antimuscarinic agent used for treating overactive bladder by antagonizing M1 and M3 muscarinic receptors.[1][2][3] Like many small molecules, particularly those with heterocyclic ring structures, this compound has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce when excited by the light source used in the assay, leading to a false-positive signal.

  • Fluorescence Quenching: this compound might interact with the fluorescent probe in your assay, causing a decrease in the fluorescence signal, which could be misinterpreted as biological activity.

  • Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a reduction in the detected signal.[4]

Q2: How can I determine if this compound is interfering with my assay?

The first step is to run a set of control experiments. The most critical control is a "compound-only" control. This involves running the assay with this compound but without the fluorescent probe or other key biological components. Any signal detected in this control is likely due to the autofluorescence of this compound. Additionally, comparing the signal of your fluorescent probe with and without this compound (in the absence of the biological target) can indicate quenching or inner filter effects.

Q3: Are there computational tools that can predict the autofluorescence of a compound like this compound?

Yes, several cheminformatics tools can predict the likelihood of a compound being fluorescent. One such open-source tool is "InterPred," which can predict compound fluorescence in blue, green, and red channels.[5] While not a substitute for experimental validation, these tools can provide an early indication of potential interference.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal in the Presence of this compound

This is a common indication of compound autofluorescence.

Troubleshooting Workflow:

start Unexpectedly High Signal control Run Compound-Only Control (this compound + Assay Buffer) start->control check_signal Is a Signal Detected? control->check_signal autofluorescence High Likelihood of This compound Autofluorescence check_signal->autofluorescence Yes no_autofluorescence Autofluorescence is Unlikely Investigate Other Causes check_signal->no_autofluorescence No mitigation Proceed to Mitigation Strategies autofluorescence->mitigation

Caption: Troubleshooting workflow for high fluorescence signals.

Mitigation Strategies for Autofluorescence:

  • Spectral Shift: The most effective strategy is often to switch to a fluorophore that has excitation and emission wavelengths outside of the range of this compound's fluorescence. Generally, red-shifted fluorophores are less prone to interference from compound autofluorescence.[5][6]

  • Time-Resolved Fluorescence (TRF): If your plate reader has this capability, using TR-FRET assays can minimize interference as the fluorescence of most small molecules has a short lifetime compared to the long-lived emission of lanthanide donors used in TRF.[7][8]

  • Kinetic vs. Endpoint Reading: Reading the assay kinetically can sometimes help distinguish between a rapid, compound-related signal and the slower, enzyme-driven reaction.

  • Background Subtraction: If the autofluorescence is consistent, you may be able to subtract the signal from the compound-only control wells. However, this assumes the autofluorescence is not affected by other assay components.

Issue 2: Unexpectedly Low Fluorescence Signal in the Presence of this compound

This could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

start Unexpectedly Low Signal control Run Fluorophore + this compound Control (No Biological Target) start->control check_signal Is Signal Lower Than Fluorophore Alone? control->check_signal interference Quenching or Inner Filter Effect Likely check_signal->interference Yes no_interference Interference Unlikely Check Assay Components check_signal->no_interference No mitigation Proceed to Mitigation Strategies interference->mitigation

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies for Quenching/Inner Filter Effect:

  • Lower Compound Concentration: If possible, use a lower concentration of this compound.

  • Change Fluorophore: Use a different fluorescent probe that may be less susceptible to quenching by this compound.

  • Correct for Inner Filter Effect: This can be done by measuring the absorbance of this compound at the excitation and emission wavelengths of your fluorophore and applying a correction formula.

  • Orthogonal Assay: Consider using a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength, to confirm your findings.

Data Presentation

Table 1: Spectral Properties of Common Fluorophores to Aid in Avoiding Interference

FluorophoreExcitation (nm)Emission (nm)Spectral RegionPotential for Interference
DAPI358461BlueHigh
FITC495519GreenModerate
Rhodamine552575OrangeLower
Cy5650670Far-RedLowest

Note: The potential for interference is a generalization. It is crucial to experimentally determine the spectral properties of the interfering compound.

Experimental Protocols

Protocol 1: Determining the Autofluorescence Spectrum of this compound

Objective: To measure the excitation and emission spectra of this compound to identify its autofluorescent properties.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer or fluorescence plate reader with scanning capabilities

  • Appropriate cuvettes or microplates

Method:

  • Prepare a series of dilutions of this compound in the assay buffer at concentrations relevant to your experiment.

  • Emission Scan: a. Set the spectrofluorometer to a fixed excitation wavelength (e.g., 350 nm). b. Scan the emission spectrum across a broad range (e.g., 400-700 nm). c. Repeat for several excitation wavelengths across the UV and visible spectrum.

  • Excitation Scan: a. Identify the wavelength of maximum emission from the emission scans. b. Set the spectrofluorometer to detect at this emission wavelength. c. Scan the excitation spectrum across a broad range (e.g., 300-600 nm).

  • Analysis: Plot the excitation and emission spectra to determine the wavelengths at which this compound fluoresces. This information will guide your choice of fluorophores for your primary assay.

Protocol 2: Implementing a Red-Shifted Fluorescence Assay

Objective: To mitigate this compound autofluorescence by using a fluorophore with excitation and emission in the far-red spectrum.

Materials:

  • Biological target and substrate

  • This compound

  • Far-red fluorophore (e.g., Cy5-conjugated substrate)

  • Assay buffer

  • Fluorescence plate reader with appropriate filters for the far-red fluorophore

Method:

  • Optimize the assay using the far-red fluorophore according to the manufacturer's instructions.

  • Run the following controls in parallel with your main experiment:

    • No-Enzyme Control: To determine background signal.

    • Compound-Only Control: this compound in assay buffer to check for autofluorescence in the far-red channel.

    • Vehicle Control: To establish the baseline for no inhibition/activation.

  • Perform the assay with a concentration range of this compound.

  • Read the plate at the excitation and emission wavelengths appropriate for the far-red fluorophore (e.g., Ex/Em ~650/670 nm for Cy5).

  • Analysis: Compare the signal in the presence of this compound to the vehicle control. The signal from the compound-only control should be negligible.

Signaling Pathways and Mechanisms

cluster_interference Potential Interference Mechanisms autofluorescence Autofluorescence (this compound emits light) detector Detector autofluorescence->detector False Signal quenching Quenching (this compound deactivates fluorophore) fluorophore Fluorophore quenching->fluorophore Reduces Emission inner_filter Inner Filter Effect (this compound absorbs light) light_source Light Source inner_filter->light_source Absorbs Excitation inner_filter->fluorophore Absorbs Emission light_source->fluorophore Excitation fluorophore->detector Emission signal Measured Signal detector->signal

Caption: Mechanisms of fluorescence assay interference.

This compound's primary mechanism of action is the blockade of muscarinic receptors M1 and M3.[1][7][9] This is important to consider if your fluorescence assay is designed to measure downstream effects of these receptors, such as calcium signaling. Any observed interference from this compound must be distinguished from its intended biological effect.

acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor gq_protein Gq Protein m3_receptor->gq_protein plc Phospholipase C gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (Fluorescence Signal) ip3->ca_release This compound This compound This compound->m3_receptor

Caption: Simplified M3 receptor signaling pathway blocked by this compound.

By following these troubleshooting guides and protocols, researchers can confidently assess and mitigate potential interference from this compound, ensuring the integrity of their fluorescence-based assay data.

References

Technical Support Center: Managing Adverse Effects of Imidafenacin in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with Imidafenacin in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 receptor subtype.[1][2][3][4][5] Its primary therapeutic effect in treating overactive bladder stems from the blockade of M3 receptors in the bladder's detrusor muscle, leading to muscle relaxation and increased bladder capacity.[1] The antagonism of M1 receptors is also thought to contribute to the regulation of acetylcholine release.[6] This selectivity for M3 and M1 receptors contributes to its targeted effect on the bladder with a potentially better safety profile compared to non-selective antimuscarinic agents.[1][2]

Q2: What are the most common adverse effects observed in long-term animal studies with this compound?

The most frequently reported adverse effects are extensions of its anticholinergic mechanism and include:

  • Dry Mouth (Xerostomia): Due to the blockade of muscarinic receptors in the salivary glands.

  • Constipation: Resulting from decreased gastrointestinal motility.

  • Blurred Vision: Caused by effects on muscarinic receptors in the eye.

  • Central Nervous System (CNS) Effects: At higher doses, effects such as dizziness or drowsiness may be observed, although this compound is suggested to have limited CNS penetration.[2]

Q3: How can I proactively monitor for these adverse effects in my animal studies?

Regular and systematic monitoring is crucial. This includes:

  • Daily Health Checks: Observe for general signs of well-being, changes in behavior, and hydration status.

  • Body Weight Measurement: Regular monitoring of body weight can be an early indicator of systemic toxicity or reduced food/water intake.

  • Sialorrhea Assessment: Quantify saliva production at baseline and at regular intervals during the study.

  • Fecal Output Monitoring: Track the number, weight, and consistency of fecal pellets.

  • Neurobehavioral Assessments: Implement a functional observational battery to detect any CNS-related abnormalities.

Troubleshooting Guides

Issue 1: Managing Dry Mouth (Xerostomia)

Symptoms in Rodents:

  • Excessive grooming or chewing on cage bars.

  • Difficulty in consuming dry food pellets.

  • Weight loss due to decreased food intake.

  • Thick, mucoid saliva.

Troubleshooting Protocol:

Step Action Detailed Methodology
1. Quantify Saliva Production Measure pilocarpine-induced salivation.Protocol for Measuring Salivary Secretion: 1. Anesthetize the animal (e.g., with isoflurane).2. Pre-weigh a small, absorbent cotton ball.3. Administer a subcutaneous injection of pilocarpine (0.5-1 mg/kg) to stimulate salivation.[7]4. Place the pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 5-15 minutes).5. Remove the cotton ball and immediately weigh it to determine the amount of saliva collected.[8][9]6. Compare the results to baseline and control groups.
2. Supportive Care Ensure adequate hydration and ease of eating.- Provide water gels or hydrogels as a supplementary water source.- Moisten standard chow with water to create a mash, making it easier to consume.
3. Dose Adjustment Consider a dose reduction if adverse effects are severe.If the dry mouth is significantly impacting the animal's health (e.g., severe weight loss), a reduction in the this compound dose may be necessary after consulting the study protocol and veterinarian.

Quantitative Data on Salivary Inhibition:

Agent Animal Model Dose Effect on Salivary Secretion
This compoundMice-Oral administration of this compound has been shown to reduce pilocarpine-induced salivary secretion.[10]
OxybutyninMice-Oral administration of oxybutynin also reduces pilocarpine-induced salivary secretion, with a faster onset and shorter duration than tolterodine.[10]
TolterodineMice-Oral administration of tolterodine demonstrates a slower onset but more persistent reduction in salivary secretion compared to oxybutynin.[10]
Issue 2: Managing Constipation

Symptoms in Rodents:

  • Reduced number or absence of fecal pellets.

  • Hard, dry fecal pellets.

  • Abdominal distention or signs of discomfort.

  • Weight loss or reduced food intake.

Troubleshooting Protocol:

Step Action Detailed Methodology
1. Monitor Fecal Output Quantify and qualify fecal production.Protocol for Monitoring Fecal Output: 1. House animals individually in cages with a wire mesh floor or a clean, non-absorbent surface.2. Collect all fecal pellets produced over a 24-hour period.[11]3. Count the number of pellets and weigh them to determine the total fecal mass.[12]4. Assess stool consistency using a scoring system (e.g., 1=hard and dry, 2=firm, 3=soft and moist).[13]5. Measure fecal water content by weighing a sample of feces before and after drying in an oven.
2. Dietary Intervention Introduce dietary fiber to promote motility.- Supplement the standard diet with soluble fibers such as pectin or inulin, typically at an inclusion rate of up to 10%.[14]- Ensure free access to water, as fiber supplementation requires adequate hydration to be effective.
3. Experimental Model Control Utilize a positive control for constipation.Loperamide-Induced Constipation Model: 1. Administer loperamide hydrochloride (e.g., 5 mg/kg, oral gavage) to a control group to induce constipation.[15][16][17]2. This allows for the validation of monitoring parameters and the assessment of potential therapeutic interventions.

Quantitative Data on Dietary Fiber Intervention for Constipation in Mice:

Dietary Fiber Effect on GI Transit Rate Effect on Stool Weight (6h) Effect on Stool Moisture
Arabinogalactan (AG)IncreasedIncreasedIncreased
Oat Bran (OB)IncreasedIncreasedIncreased
Soybean Soluble Dietary Fiber (SDF-S)IncreasedIncreasedIncreased
Inulin (IN)IncreasedIncreasedIncreased
Polydextrose (PD)No significant increaseIncreasedIncreased
Data adapted from a study on loperamide-induced constipation in mice.[18]

Visualizations

Signaling Pathways

Imidafenacin_Signaling_Pathway cluster_M1 M1 Muscarinic Receptor Signaling cluster_M3 M3 Muscarinic Receptor Signaling ACh_M1 Acetylcholine M1R M1 Receptor ACh_M1->M1R Gq_M1 Gq Protein M1R->Gq_M1 Imidafenacin_M1 This compound Imidafenacin_M1->M1R PLC_M1 Phospholipase Cβ Gq_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 cleaves IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_M1 Ca²⁺ Release IP3_M1->Ca_M1 PKC_M1 PKC Activation DAG_M1->PKC_M1 ACh_Release Acetylcholine Release Regulation PKC_M1->ACh_Release ACh_M3 Acetylcholine M3R M3 Receptor ACh_M3->M3R Gq_M3 Gq Protein M3R->Gq_M3 Imidafenacin_M3 This compound Imidafenacin_M3->M3R PLC_M3 Phospholipase Cβ Gq_M3->PLC_M3 PIP2_M3 PIP2 PLC_M3->PIP2_M3 cleaves IP3_M3 IP3 PIP2_M3->IP3_M3 Ca_M3 Ca²⁺ Release IP3_M3->Ca_M3 Contraction Detrusor Muscle Contraction Ca_M3->Contraction

Caption: this compound's antagonistic action on M1 and M3 muscarinic receptors.

Experimental Workflow

Preclinical_Safety_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_troubleshooting Adverse Effect Management cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Dose, Duration, Species) Baseline Baseline Data Collection (Body Weight, Fecal Output, Salivation) Protocol->Baseline Dosing This compound Administration Baseline->Dosing Monitoring Daily Health & Behavioral Monitoring Dosing->Monitoring Adverse_Effect_Quant Adverse Effect Quantification (Weekly Salivation & Fecal Assays) Monitoring->Adverse_Effect_Quant Assess Assess Severity of Adverse Effects Adverse_Effect_Quant->Assess Terminal Terminal Data Collection (Histopathology, Bloodwork) Adverse_Effect_Quant->Terminal Intervention Implement Supportive Care (Dietary Modification, Hydration) Assess->Intervention If necessary Dose_Mod Dose Adjustment (As per protocol) Assess->Dose_Mod If severe Intervention->Monitoring Dose_Mod->Dosing Analysis Statistical Analysis Terminal->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for managing adverse effects in long-term this compound studies.

References

Technical Support Center: Refining Imidafenacin Delivery for Targeted Tissue Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on refining the targeted delivery of imidafenacin.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments aimed at enhancing the tissue-specific effects of this compound.

Issue Potential Cause Suggested Solution
Low Bladder Tissue Concentration Inadequate systemic absorption of oral formulation.1. Ensure appropriate vehicle is used for oral administration in animal models. 2. Verify the integrity of the this compound compound. 3. Consider alternative routes of administration for preclinical studies, such as intravesical instillation, to bypass systemic absorption barriers.[1]
Rapid systemic clearance.1. Incorporate a controlled-release mechanism into the delivery system to maintain plasma concentrations. 2. Co-administration with inhibitors of CYP3A4 and UGT1A4, the primary metabolizing enzymes, could be explored in preclinical models to reduce clearance, though this may increase systemic exposure.[2][3]
Significant Off-Target Effects (e.g., Dry Mouth in Animal Models) High peak plasma concentrations following administration.1. Design a controlled-release formulation to avoid high initial plasma spikes. 2. Optimize the dose to the minimum effective level for bladder tissue.
Non-specific binding to muscarinic receptors in other tissues.1. While this compound has inherent selectivity for M3 and M1 over M2 receptors, formulation strategies could aim to further target bladder-specific physiological conditions.[4][5][6][7] 2. For intravesical delivery systems, ensure the formulation has properties that enhance bladder wall penetration while minimizing systemic uptake.
Inconsistent Results in Preclinical Models Variability in animal physiology and experimental conditions.1. Standardize animal models (species, age, sex). 2. Ensure consistent administration techniques and timing of tissue harvesting. 3. Control for factors that can influence bladder function, such as hydration status.
Formulation instability.1. Characterize the stability of the delivery system under experimental conditions (pH, temperature). 2. Use freshly prepared formulations for each experiment.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a competitive antagonist of muscarinic acetylcholine receptors.[2] It has a high affinity for M3 and M1 receptors and a lower affinity for M2 receptors.[4][5][6] In the bladder, antagonism of M3 receptors inhibits involuntary contractions of the detrusor muscle, while M1 receptor antagonism reduces acetylcholine release, both of which contribute to reducing the symptoms of overactive bladder.[2][8][9]

2. Why does this compound exhibit bladder selectivity?

This compound's bladder selectivity is attributed to two main factors:

  • Pharmacokinetics: Following oral administration, this compound distributes more readily to the bladder tissue compared to other tissues like the salivary glands.[1] Additionally, this compound excreted in the urine can act locally on the bladder urothelium.[1]

  • Receptor Kinetics: The duration of this compound's binding to muscarinic receptors is longer in the bladder than in other organs, such as the submaxillary gland.[10]

3. What are the key pharmacokinetic parameters of this compound?

Parameter Value Reference
Absolute Oral Bioavailability 57.8%[3]
Time to Peak Plasma Concentration (Tmax) 1-3 hours[2][3]
Plasma Half-life Approximately 3 hours[2][3]
Volume of Distribution 43.9 L[2]
Protein Binding 88%[2]
Metabolism Primarily by CYP3A4 and UGT1A4[2][3]
Elimination ~10% excreted unchanged in urine[2]

4. How can we further enhance the targeted delivery of this compound to the bladder?

While the current oral formulation demonstrates good bladder selectivity, further refinement could be achieved through:

  • Intravesical Delivery Systems: Formulations for direct instillation into the bladder, such as hydrogels or microparticles, could maximize local drug concentration while minimizing systemic exposure.

  • Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles could modify its pharmacokinetic profile, potentially leading to prolonged retention in the bladder tissue.

  • Prodrug Strategies: Designing a prodrug that is activated specifically in the bladder environment could enhance tissue-specific drug release.

5. What are the common challenges in formulating this compound?

Like many pharmaceutical compounds, potential formulation challenges for this compound could include ensuring stability, achieving desired release profiles, and managing the solubility of the active pharmaceutical ingredient (API).[11][12] For targeted delivery systems, additional challenges include ensuring biocompatibility and achieving the desired tissue penetration and retention.

Experimental Protocols

Protocol 1: Evaluation of this compound Tissue Distribution in a Rat Model

Objective: To determine the concentration of this compound in the bladder, submaxillary gland, and plasma following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer this compound orally via gavage at a pharmacologically relevant dose (e.g., 1 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-administration, euthanize a cohort of animals.

  • Tissue Harvesting: Immediately collect blood (for plasma), the entire urinary bladder, and submaxillary glands.

  • Sample Processing:

    • Centrifuge blood to separate plasma.

    • Homogenize bladder and submaxillary gland tissues in an appropriate buffer.

  • Quantification: Analyze the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1][13]

Protocol 2: In Vitro Assessment of Controlled-Release this compound Formulation

Objective: To characterize the release kinetics of this compound from a novel controlled-release formulation.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid followed by simulated intestinal fluid, or a buffer mimicking bladder urine composition).

  • Procedure:

    • Place the controlled-release formulation in the dissolution vessel.

    • Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).

    • At specified time intervals, withdraw aliquots of the dissolution medium.

  • Analysis: Determine the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.

Visualizations

Signaling_Pathway cluster_Neuron Parasympathetic Neuron cluster_Muscle Bladder Detrusor Muscle ACh Acetylcholine M1 M1 Receptor (Autoreceptor) ACh->M1 + M3 M3 Receptor ACh->M3 Contraction Muscle Contraction M3->Contraction + This compound This compound This compound->M1 Antagonizes This compound->M3 Antagonizes

Caption: this compound's mechanism of action in the bladder.

Experimental_Workflow cluster_Formulation Formulation & Dosing cluster_Analysis Sample Collection & Analysis cluster_Evaluation Data Evaluation A Develop Controlled-Release This compound Formulation B Oral Administration to Rat Model A->B C Collect Bladder, Salivary Gland, and Plasma Samples at Time Points B->C D Homogenize Tissues C->D E Quantify this compound Concentration via LC-MS/MS D->E F Determine Tissue Distribution and Pharmacokinetic Profile E->F G Assess Bladder Selectivity F->G Logical_Relationship A High Bladder Distribution C Targeted Tissue Effect (Bladder Selectivity) A->C B Longer Receptor Binding in Bladder B->C D Reduced Off-Target Side Effects (e.g., Dry Mouth) C->D

References

Validation & Comparative

Preclinical Showdown: Imidafenacin and Solifenacin in Overactive Bladder Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Guide for Researchers

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia. Antimuscarinic agents remain a cornerstone of OAB treatment, and among them, imidafenacin and solifenacin are two prominent therapeutic options. This guide provides a detailed comparison of their preclinical efficacy, drawing upon experimental data from in vivo and in vitro OAB models to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Muscarinic Receptors

Both this compound and solifenacin exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors in the bladder. However, their receptor subtype selectivity differs. This compound demonstrates high affinity for both M3 and M1 muscarinic receptor subtypes, while having a lower affinity for the M2 subtype.[1][2] In contrast, solifenacin is primarily a selective antagonist of the M3 muscarinic receptor. The M3 receptor is known to be directly involved in the contraction of the detrusor muscle, the smooth muscle of the bladder wall.[3] The role of the M1 receptor in the bladder is less defined but is thought to be involved in regulating acetylcholine release.[1]

In Vivo Efficacy: A Head-to-Head Comparison in Rat Cystometry Models

Cystometry in animal models is a crucial preclinical method for evaluating the efficacy of OAB drugs. A key study by Yamazaki et al. (2011) provides a direct comparison of this compound and solifenacin in urethane-anesthetized rats, assessing their ability to increase bladder capacity.

DrugMinimum Effective Dose (i.v.) for Increasing Bladder Capacity
This compound 0.003 mg/kg
Solifenacin 1 mg/kg

As the data indicates, this compound demonstrated a significantly lower minimum effective dose for increasing bladder capacity compared to solifenacin in this preclinical model, suggesting higher potency in vivo.

Bladder Selectivity: A Critical Factor for Tolerability

An ideal OAB therapeutic should exhibit high selectivity for the bladder over other organs to minimize systemic side effects such as dry mouth, constipation, and cardiovascular effects. The study by Yamazaki et al. (2011) also investigated the bladder selectivity of these agents by comparing their effects on bladder capacity with their effects on salivary secretion, colon contraction, and heart rate.

DrugBladder vs. Salivary Gland Selectivity RatioBladder vs. Colon Selectivity RatioBladder vs. Heart Selectivity Ratio
This compound 1515050
Solifenacin 1.71.912

This compound exhibited markedly higher selectivity for the bladder over the salivary gland, colon, and heart compared to solifenacin in this rat model.[4] This suggests a potentially more favorable side effect profile for this compound.

In Vitro Potency: Insights from Bladder Strip Contractility Assays

In vitro studies using isolated bladder smooth muscle strips provide valuable information on the direct inhibitory effects of drugs on detrusor contractility. The potency of muscarinic antagonists is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

  • This compound: A functional assay on rat urinary bladder showed that this compound's affinity for inhibiting carbamylcholine (CCh)-induced contractions was similar to its high affinity for the M3 receptor in the ileum.[1]

  • Solifenacin: In an isolated rat urinary bladder model, solifenacin competitively antagonized carbachol-induced contractions with a pA2 value of 7.44 .

It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental protocols between studies.

Signaling Pathways

This compound and solifenacin, as muscarinic receptor antagonists, block the signaling pathways initiated by acetylcholine (ACh) binding to M1 and M3 receptors in the bladder.

G cluster_M3 M3 Muscarinic Receptor Signaling ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction_M3 Smooth Muscle Contraction Ca_release->Contraction_M3 PKC->Contraction_M3 Solifenacin Solifenacin Solifenacin->M3 antagonizes Imidafenacin_M3 This compound Imidafenacin_M3->M3 antagonizes G cluster_M1 M1 Muscarinic Receptor Signaling (Prejunctional) ACh_M1 Acetylcholine M1 M1 Receptor (Prejunctional) ACh_M1->M1 Gq_M1 Gq Protein M1->Gq_M1 PLC_M1 Phospholipase C Gq_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 hydrolyzes IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_influx Ca²⁺ Influx IP3_M1->Ca_influx ACh_release Acetylcholine Release DAG_M1->ACh_release Ca_influx->ACh_release Imidafenacin_M1 This compound Imidafenacin_M1->M1 antagonizes G cluster_workflow In Vivo Cystometry Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Catheter Implantation) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline Baseline Cystometry (Saline Infusion) Stabilization->Baseline Drug_Admin Drug Administration (i.v. or oral) Baseline->Drug_Admin Post_Drug_CMG Post-Drug Cystometry Drug_Admin->Post_Drug_CMG Data_Analysis Data Analysis (Bladder Capacity, Pressure, etc.) Post_Drug_CMG->Data_Analysis G cluster_workflow In Vitro Bladder Strip Contractility Assay Workflow Tissue_Prep Tissue Preparation (Bladder Strip Isolation) Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Agonist_CRC Agonist Concentration-Response Curve (e.g., Carbachol) Equilibration->Agonist_CRC Antagonist_Incubation Incubation with Antagonist (this compound or Solifenacin) Agonist_CRC->Antagonist_Incubation Agonist_CRC_Antagonist Repeat Agonist CRC Antagonist_Incubation->Agonist_CRC_Antagonist Data_Analysis Data Analysis (pA2 Calculation) Agonist_CRC_Antagonist->Data_Analysis

References

Imidafenacin vs. Other M3 Antagonists: A Head-to-Head Comparison for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

Imidafenacin is a potent and selective antagonist of M1 and M3 muscarinic acetylcholine receptors, developed for the treatment of overactive bladder (OAB).[1][2] Its clinical profile is distinguished by a high affinity for M3 receptors, which mediate detrusor muscle contraction, and M1 receptors, which are involved in prejunctional acetylcholine release in the bladder.[1][3] This guide provides a detailed, data-driven comparison of this compound with other prominent M3 antagonists—Solifenacin, Tolterodine, and Propiverine—focusing on efficacy, safety, and selectivity, supported by experimental data from key clinical trials.

Mechanism of Action: M3 Receptor Antagonism

M3 muscarinic receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle of the bladder (detrusor muscle) and in glandular tissues.[4][5] The binding of the neurotransmitter acetylcholine (ACh) to M3 receptors triggers a signaling cascade that leads to muscle contraction and urination.[4][6]

M3 receptor antagonists, including this compound, work by competitively blocking the binding of ACh to these receptors.[4][6] This inhibition prevents the downstream signaling events, leading to the relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the involuntary contractions that cause the symptoms of OAB.[3][4] this compound's antagonism of M1 receptors may further contribute to its efficacy by reducing ACh release.[1][3]

M3_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates This compound This compound (Antagonist) This compound->M3R Binds & Blocks PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) IP3->Ca_Store Binds to Receptor Ca_Release ↑ Intracellular Ca²⁺ Ca_Store->Ca_Release Releases Ca²⁺ Contraction Muscle Contraction Ca_Release->Contraction Initiates

Figure 1: M3 Receptor Signaling Pathway and this compound's Mechanism of Action.

Efficacy Comparison

Clinical trials have demonstrated that this compound's efficacy is comparable to other leading M3 antagonists in treating the core symptoms of OAB.

This compound vs. Solifenacin

Long-term studies (up to 52 weeks) show no significant differences between this compound and Solifenacin in improving the Overactive Bladder Symptom Score (OABSS) and the King's Health Questionnaire (KHQ) scores.[7][8][9] Both drugs are equally effective in reducing OAB symptoms.[8][10][11]

Table 1: Efficacy of this compound vs. Solifenacin (52-Week LIST Study)

Efficacy Endpoint This compound (0.1 mg twice daily) Solifenacin (5 mg once daily) Statistical Significance
Change in OABSS No significant difference reported No significant difference reported p > 0.05[7][9]

| Change in KHQ Scores | No significant difference reported | No significant difference reported | p > 0.05[7][9] |

This compound vs. Tolterodine

In a 12-week, randomized, open-label trial with Caucasian patients, this compound was found to be non-inferior to Tolterodine.[12][13] this compound showed a statistically significant greater reduction in the mean number of total and daytime incontinence episodes compared to Tolterodine.[12][13][14]

Table 2: Efficacy of this compound vs. Tolterodine (12-Week Study)

Efficacy Endpoint This compound (0.2 mg/day) Tolterodine (4 mg/day) p-value
Change in Incontinence Episodes/day -2.1 ± 2.2 -1.9 ± 1.8 0.001[12][13]
Change in Daytime Incontinence Episodes/day -1.7 ± 1.7 -1.5 ± 1.4 0.01[12][13]

| Change in OAB Awareness Tool Score | -14.2 ± 8.5 | -14.5 ± 8.0 | 0.5[12][13] |

This compound vs. Propiverine

A meta-analysis indicates that this compound has similar efficacy to Propiverine in treating OAB, with no significant differences in the reduction of urgency episodes, micturitions per day, or incontinence episodes per week.[15] However, this compound was noted to be better tolerated.[15][16]

Safety and Tolerability Comparison

A key differentiator for this compound is its favorable safety profile, particularly concerning the common anticholinergic side effects of dry mouth and constipation.

This compound vs. Solifenacin

In long-term comparative studies, the incidence and severity of adverse events were significantly lower in the this compound group.[7][8] The severity of dry mouth and the incidence of constipation were significantly lower with this compound compared to Solifenacin over a 52-week period.[8][9] The number of patients discontinuing treatment due to adverse events was also lower for this compound (5.8%) compared to Solifenacin (13.5%).[10][11] This improved tolerability is attributed to this compound's pharmacokinetic properties, including a shorter half-life and less binding to muscarinic receptors in the salivary gland and colon.[7][9]

Table 3: Adverse Events in Long-Term Use: this compound vs. Solifenacin

Adverse Event This compound Group Solifenacin Group p-value
Dry Mouth (Severity) Significantly Milder - 0.0092[8][9]
Constipation (Incidence over 52 weeks) 14.3% 65.0% < 0.05 (implied)[9]

| Discontinuation due to Adverse Events | 5.8% (3 patients) | 13.5% (7 patients) | Not Reported[10][11] |

This compound vs. Tolterodine & Propiverine

Compared to Tolterodine, most adverse events with this compound were mild and resolved without treatment, indicating a comparable safety profile.[12][13] Network meta-analyses suggest Tolterodine may have the best safety profile overall for certain adverse events, followed by this compound.[17] When compared to Propiverine, this compound demonstrated a significantly lower incidence of adverse events, particularly dry mouth.[15][16] A meta-analysis showed a lower rate of dry mouth and constipation for this compound compared to other anticholinergics.[18]

Organ and Receptor Selectivity

Preclinical studies highlight this compound's high selectivity for the urinary bladder over other organs, which likely contributes to its improved side effect profile.

  • Bladder vs. Salivary Gland: In rat models, this compound showed a 15-fold higher selectivity for the bladder over the salivary gland, compared to 1.7-fold for Solifenacin and 2.5-fold for Tolterodine.[19]

  • Bladder vs. Colon: this compound's selectivity for the bladder over the colon was 150-fold, significantly higher than Solifenacin (1.9-fold) and Tolterodine (9.2-fold).[19] This high selectivity is consistent with the lower rates of constipation observed in clinical trials.[20]

  • Brain Penetrance: this compound occupies few muscarinic receptors in the brain, in contrast to agents like oxybutynin, solifenacin, and tolterodine, suggesting a lower potential for central nervous system (CNS) side effects.[16][21]

Experimental Protocols

The data presented is derived from robust clinical trials with well-defined methodologies. Below are summaries of the protocols for two key comparative studies.

The LIST Study: this compound vs. Solifenacin
  • Design: A 52-week, prospective, randomized, open-label, parallel-group trial.[7][8]

  • Participants: 41 Japanese patients (aged ≥50 and <80) with untreated OAB, an OABSS urgency score of ≥2, and a total OABSS of ≥3.[7]

  • Intervention: Patients were randomly assigned to receive either this compound (0.1 mg twice daily) or Solifenacin (5 mg once daily).[7][10]

  • Primary Endpoints: Changes from baseline in OABSS and King's Health Questionnaire (KHQ) scores.[7]

  • Data Collection: Assessments were performed at baseline and after 4, 12, 28, 40, and 52 weeks of treatment.[7] Safety assessments included monitoring adverse events, residual urine volume, blood pressure, and pulse rate.[7]

LIST_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (52 Weeks) cluster_followup Follow-up & Assessment Screening Patient Screening (N=41, Untreated OAB) Inclusion Inclusion Criteria: - Age 50-79 - OABSS Urgency ≥2 - Total OABSS ≥3 Screening->Inclusion Exclusion Exclusion Criteria: - Residual Urine ≥100mL - Contraindications Inclusion->Exclusion Randomization Randomization Exclusion->Randomization GroupI This compound Group (0.1 mg b.i.d.) Randomization->GroupI GroupS Solifenacin Group (5 mg o.d.) Randomization->GroupS FUP_4 Week 4 GroupI->FUP_4 GroupS->FUP_4 FUP_12 Week 12 FUP_4->FUP_12 FUP_28 Week 28 FUP_12->FUP_28 FUP_40 Week 40 FUP_28->FUP_40 FUP_52 Week 52 (End of Study) FUP_40->FUP_52 Assessments Assessments at each visit: - OABSS - KHQ - Adverse Events - Residual Urine

References

Inter-laboratory Validation of Imidafenacin's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imidafenacin is a novel and potent antimuscarinic agent developed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and incontinence.[1][2][3] Marketed in Japan since 2007, it was designed to improve the tolerability profile compared to older anticholinergic therapies by exhibiting a selective binding profile for specific muscarinic receptor subtypes.[2][3][4] This guide provides a comprehensive comparison of this compound's pharmacological effects with other established antimuscarinic drugs, supported by experimental data and detailed protocols to serve as a resource for researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound

This compound functions as a competitive and reversible antagonist of muscarinic acetylcholine receptors.[5] Its therapeutic effect in OAB is primarily mediated by the blockade of M3 receptors in the bladder detrusor muscle, which are responsible for involuntary bladder contractions.[1] Preclinical studies have demonstrated that this compound has a high affinity for M1 and M3 receptor subtypes over the M2 subtype.[6] This selectivity is crucial, as M2 receptors are predominant in cardiac tissue, and their antagonism can lead to undesirable side effects.

Furthermore, this compound exhibits high tissue selectivity for the urinary bladder.[6] Pharmacokinetic studies in rats show that orally administered this compound is distributed more to the bladder than to serum or other tissues like the submaxillary gland, heart, colon, and brain.[6][7][8] This preferential distribution and longer-lasting receptor binding in the bladder contribute to its favorable efficacy and safety profile.[6][7]

Comparative Analysis: Receptor Binding Affinity

The validation of this compound's pharmacological profile is substantiated by comparing its binding affinity (Ki) for muscarinic receptor subtypes with that of other commonly used OAB medications. The following table summarizes these findings from in-vitro radioligand binding assays.

Drug M1 Receptor Ki (nM) M2 Receptor Ki (nM) M3 Receptor Ki (nM) Selectivity (M2/M3)
This compound Low nM Range[6]Higher than M1/M3[6]Low nM Range[6]High
Oxybutynin Data not specifiedData not specifiedData not specifiedLow
Tolterodine Data not specifiedData not specifiedData not specifiedModerate
Solifenacin Data not specifiedData not specifiedData not specifiedHigh

Note: Specific Ki values were described as being in the "low nM range" in the provided literature. The table reflects the high affinity for M1/M3 and greater selectivity over M2 subtypes as consistently reported.

Comparative Analysis: Clinical Efficacy and Tolerability

Meta-analyses and direct comparative studies have shown that the clinical efficacy of this compound is comparable to other antimuscarinic drugs in improving OAB symptoms, including micturition frequency, urgency episodes, and incontinence.[9][10] However, this compound often demonstrates a superior safety profile, particularly concerning adverse events like dry mouth and constipation.[4][9][10]

Outcome Measure This compound vs. Tolterodine This compound vs. Solifenacin This compound vs. Other Anticholinergics (Pooled)
Efficacy Non-inferior in reducing micturitions and incontinence episodes.[11]Both drugs significantly improved subjective symptoms.[12]Similar efficacy in reducing voids, urgency, and incontinence. Better performance in reducing nocturia episodes.[9][10]
Dry Mouth Data not specifiedDuration of dry mouth significantly shorter with this compound.[12]Statistically lower rate of dry mouth (RR = 0.87).[9][10]
Constipation Data not specifiedData not specifiedStatistically lower rate of constipation (RR = 0.68).[9][10]
AE-related Withdrawal Most adverse events were mild.[11]Fewer discontinuations due to adverse events (5.8% vs. 13.5%).[12]Statistically lower withdrawal rate (RR = 0.51).[9][10]

Visualizing Mechanisms and Protocols

Signaling Pathways

The primary mechanism of action for this compound involves the blockade of the M3 muscarinic receptor signaling pathway in the detrusor smooth muscle, which prevents bladder contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (SR) IP3->Ca_Store Stimulates Release Ca_Ion Ca_Store->Ca_Ion Contraction Smooth Muscle Contraction Ca_Ion->Contraction Leads to This compound This compound This compound->M3R Antagonizes

Caption: M3 receptor signaling pathway in bladder smooth muscle and antagonism by this compound.

Experimental Workflows

The determination of receptor binding affinity is a cornerstone of pharmacological validation. A competitive radioligand binding assay is a standard method used for this purpose.

Radioligand_Binding_Assay Workflow: Competitive Radioligand Binding Assay prep 1. Preparation - Receptor source (e.g., cell membranes) - Radioligand (e.g., [3H]NMS) - Test compound (this compound) incubate 2. Incubation Mix receptor prep, fixed concentration of radioligand, and varying concentrations of test compound. prep->incubate separate 3. Separation Rapidly separate bound from free radioligand (e.g., vacuum filtration over glass fiber filters). incubate->separate wash 4. Washing Wash filters to remove non-specifically bound radioligand. separate->wash quantify 5. Quantification Measure radioactivity of bound ligand on filters using liquid scintillation counting. wash->quantify analyze 6. Data Analysis Plot % inhibition vs. test compound concentration. Calculate IC50 and convert to Ki value. quantify->analyze

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized method for determining the binding affinity of a compound like this compound to muscarinic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

  • Materials:

    • Receptor Source: Homogenates of tissues or cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells).

    • Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic antagonist.[6][7]

    • Test Compound: this compound, dissolved and serially diluted.

    • Assay Buffer: Phosphate-buffered saline (PBS) or similar physiological buffer.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

    • Scintillation Counter: Liquid scintillation counter for detecting tritium.

  • Procedure:

    • Reaction Mixture: In assay tubes, combine the receptor membrane preparation, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of this compound (or a reference compound). For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., atropine) is used instead of this compound.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[13]

    • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).[13]

    • Washing: Immediately wash the filters with ice-cold assay buffer to minimize non-specific binding.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-vivo Cystometry in Animal Models

This protocol outlines a method for evaluating the effect of this compound on bladder function in an anesthetized rat model.

  • Objective: To assess the in-vivo efficacy of this compound by measuring changes in urodynamic parameters.

  • Materials:

    • Animals: Female Sprague-Dawley rats.

    • Anesthesia: Urethane (e.g., 1.0 g/kg, s.c.).[14]

    • Catheters: A polyethylene catheter inserted into the bladder dome for saline infusion and pressure measurement. A catheter in the femoral or jugular vein for drug administration.

    • Equipment: Infusion pump, pressure transducer, and a data acquisition system.

    • Test Substance: this compound, dissolved in a suitable vehicle.

  • Procedure:

    • Animal Preparation: Anesthetize the animal. Surgically expose the bladder and insert the bladder catheter, securing it with a purse-string suture. Insert the intravenous catheter.

    • Stabilization: Allow the animal to stabilize. Begin a continuous intravesical infusion of saline at a constant rate (e.g., 0.04 mL/min).[15]

    • Baseline Measurement: Record several reproducible micturition cycles to establish baseline urodynamic parameters. Key parameters include bladder capacity (volume infused at the start of micturition), micturition pressure (peak intravesical pressure during voiding), and intercontraction interval.[15]

    • Drug Administration: Administer this compound (or vehicle control) intravenously.[14]

    • Post-treatment Measurement: Continue the saline infusion and record changes in cystometric parameters for a defined period after drug administration.

    • Data Analysis: Compare the urodynamic parameters before and after drug administration. An effective antimuscarinic agent like this compound is expected to dose-dependently increase bladder capacity and voided volume without significantly affecting micturition pressure.[14]

References

Predicting Response to Imidafenacin: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imidafenacin is a selective muscarinic M3 receptor antagonist used in the treatment of overactive bladder (OAB). While effective for many patients, individual responses can vary. Identifying biomarkers that predict a patient's response to this compound would enable a more personalized treatment approach, improving efficacy and minimizing side effects. This guide provides a comparative overview of potential biomarkers and the experimental data supporting their use, drawing on studies of this compound and other anticholinergic agents for OAB.

This compound and its Mechanism of Action

This compound exerts its therapeutic effect by competitively blocking M3 muscarinic acetylcholine receptors in the detrusor muscle of the bladder. This antagonism leads to muscle relaxation, increased bladder capacity, and a reduction in the urgency and frequency of urination.[1][2] While this compound shows selectivity for M3 receptors, its activity at other muscarinic receptor subtypes may contribute to both its therapeutic effects and potential side effects.

Signaling Pathway of this compound

Imidafenacin_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_muscle Detrusor Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Ca²⁺ Store (Sarcoplasmic Reticulum) IP3->Ca_Store Stimulates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction This compound This compound This compound->M3R Blocks

This compound's anticholinergic action.

Comparison of this compound with Other Anticholinergics

This compound is one of several anticholinergic drugs available for the treatment of OAB. Its performance in clinical trials has been compared to other agents such as tolterodine and solifenacin.

DrugReceptor SelectivityEfficacy (vs. Placebo)Common Side EffectsReferences
This compound M3 > M1, M2Significant reduction in incontinence episodes, urgency, and frequency.[1][3]Dry mouth, constipation.[1][3][1][2][3]
Tolterodine Non-selectiveSignificant reduction in incontinence episodes, urgency, and frequency.[4][5]Dry mouth, constipation, blurred vision.[4][6][4][5][6]
Solifenacin M3 selectiveSignificant reduction in incontinence episodes, urgency, and frequency.[3][7]Dry mouth, constipation, blurred vision.[3][7][3][7]

Potential Biomarkers for Predicting Treatment Response

While direct biomarkers for this compound response are still under investigation, research into other anticholinergics and the pathophysiology of OAB points to several potential areas of interest.

Urodynamic Parameters

Urodynamic studies provide objective measures of bladder function and can be valuable in predicting and assessing the response to anticholinergic therapy.

Urodynamic ParameterDefinitionRelevance to Treatment ResponseReferences
Maximum Cystometric Capacity The volume of urine the bladder can hold before a strong urge to void occurs.An increase in maximum cystometric capacity after treatment indicates a positive response.[2][8][9][2][8][9]
Detrusor Overactivity Involuntary contractions of the detrusor muscle during the filling phase.Reduction or elimination of detrusor overactivity is a key indicator of successful treatment.[8][9][8][9]
Post-Void Residual Volume The amount of urine remaining in the bladder after urination.Monitoring is important to ensure the drug is not causing urinary retention.[10][10]
Pharmacogenomics

Genetic variations can influence drug metabolism and receptor sensitivity, potentially affecting both efficacy and the likelihood of side effects.

GenePolymorphismPotential Impact on Anticholinergic ResponseReferences
ADRB3 Trp64ArgMay influence detrusor muscle relaxation and response to anticholinergics.[11][12][11][12]
CYP2D6 Various SNPsAs a key enzyme in the metabolism of many drugs, variations could affect the clearance of anticholinergics.[4][4]
CYP3A4 Various SNPsInvolved in the metabolism of some anticholinergics; polymorphisms could alter drug levels.[11][11]
Proteomic and Metabolomic Biomarkers

Analysis of proteins and metabolites in urine or blood may reveal signatures associated with treatment response. While no specific studies on this compound have been published, research on other anticholinergics provides some potential candidates.

Biomarker TypePotential CandidatesRationaleReferences
Proteomic VCAM-1Elevated in OAB patients, but its predictive value for treatment response is unknown.[13][13]
Metabolomic Changes in energy metabolism pathwaysMay reflect underlying bladder muscle dysfunction and response to therapy.[14][14]

Experimental Protocols

Urodynamic Studies

Objective: To assess bladder function before and after treatment with this compound.

Protocol:

  • Patient Preparation: Patients are instructed to arrive with a comfortably full bladder.

  • Uroflowmetry: The patient voids into a specialized toilet that measures urine flow rate and volume.

  • Catheterization: A thin, dual-lumen catheter is inserted into the bladder through the urethra. A second small catheter is placed in the rectum to measure abdominal pressure.

  • Cystometry: The bladder is slowly filled with a sterile, warm saline solution through one lumen of the catheter. The pressure inside the bladder and the abdomen are continuously recorded. The patient is asked to report sensations of filling, urgency, and discomfort.

  • Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place to measure detrusor pressure during urination.

  • Post-Void Residual Measurement: After voiding, any remaining urine in the bladder is drained and measured.

Pharmacogenomic Analysis (SNP Genotyping)

Objective: To identify single nucleotide polymorphisms (SNPs) in genes potentially related to this compound response.

Protocol:

  • Sample Collection: A blood or saliva sample is collected from the patient.

  • DNA Extraction: Genomic DNA is isolated from the collected sample using a commercially available kit.

  • PCR Amplification: The specific gene region of interest (e.g., ADRB3, CYP2D6) is amplified using polymerase chain reaction (PCR) with specific primers.

  • Genotyping: The amplified DNA is analyzed for the presence of specific SNPs using methods such as:

    • Restriction Fragment Length Polymorphism (RFLP): The PCR product is digested with a restriction enzyme that recognizes a specific cutting site altered by the SNP. The resulting fragments are separated by gel electrophoresis.

    • TaqMan SNP Genotyping Assays: Allele-specific fluorescent probes are used in a real-time PCR reaction to detect the different alleles of the SNP.

    • DNA Sequencing: The amplified PCR product is sequenced to directly identify the nucleotide at the SNP position.

Experimental Workflow for Biomarker Discovery

Biomarker_Discovery_Workflow cluster_cohort Patient Cohort cluster_treatment Treatment & Monitoring cluster_analysis Biomarker Analysis cluster_discovery Discovery & Validation Patients OAB Patients Treatment This compound Treatment Patients->Treatment Samples Collect Samples (Blood, Urine) Patients->Samples Response Assess Clinical Response (Urodynamics, Questionnaires) Treatment->Response Grouping Group Patients: Responders vs. Non-responders Response->Grouping Data Data Analysis & Integration Grouping->Data Genomics Genomic Analysis (SNP Genotyping) Samples->Genomics Proteomics Proteomic Analysis (Mass Spectrometry) Samples->Proteomics Metabolomics Metabolomic Analysis (NMR, Mass Spectrometry) Samples->Metabolomics Genomics->Data Proteomics->Data Metabolomics->Data Candidates Identify Candidate Biomarkers Data->Candidates Validation Validate in Independent Cohort Candidates->Validation

A typical workflow for biomarker discovery.

Logical Framework for Predicting this compound Response

Predictive_Framework cluster_patient Patient Characteristics cluster_drug Drug Properties cluster_outcome Treatment Outcome Genetics Genetic Profile (e.g., ADRB3, CYP2D6) Pharmacokinetics This compound Pharmacokinetics (Absorption, Metabolism, Excretion) Genetics->Pharmacokinetics Pharmacodynamics This compound Pharmacodynamics (Receptor Affinity & Selectivity) Genetics->Pharmacodynamics Clinical Clinical Phenotype (Urodynamic Data, Symptom Severity) Efficacy Therapeutic Efficacy Clinical->Efficacy Comorbidities Comorbidities & Concomitant Medications SideEffects Adverse Effects Comorbidities->SideEffects Pharmacokinetics->Efficacy Pharmacokinetics->SideEffects Pharmacodynamics->Efficacy Pharmacodynamics->SideEffects

Factors influencing this compound treatment outcome.

Conclusion and Future Directions

The identification of robust biomarkers to predict the response to this compound remains a critical unmet need in the management of OAB. While direct evidence for this compound-specific biomarkers is currently lacking, research into the broader class of anticholinergic drugs provides a promising foundation. Urodynamic parameters offer a valuable, albeit invasive, method for assessing treatment response. Pharmacogenomic studies, particularly focusing on genes involved in drug metabolism (e.g., CYP enzymes) and bladder function (e.g., ADRB3), are a key area for future investigation. Furthermore, high-throughput proteomic and metabolomic analyses of easily accessible biofluids like urine hold significant potential for discovering novel, non-invasive predictive biomarkers. Future clinical trials of this compound should incorporate the systematic collection of biological samples to facilitate these much-needed biomarker discovery efforts. Such advancements will ultimately pave the way for a more personalized and effective approach to the treatment of overactive bladder.

References

Imidafenacin in Overactive Bladder: A Systematic Review and Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Imidafenacin with other therapeutic alternatives for overactive bladder (OAB), supported by clinical trial data and detailed experimental protocols.

This guide provides a systematic review and meta-analysis of clinical trials investigating the efficacy and safety of this compound for the treatment of overactive bladder (OAB). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative OAB medications. The content is based on a thorough review of randomized controlled trials (RCTs) and meta-analyses, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Comparative Efficacy of this compound

This compound has demonstrated comparable efficacy to other commonly prescribed anticholinergic agents for OAB, such as solifenacin, propiverine, and tolterodine. Meta-analyses of clinical trials show that this compound is effective in reducing the key symptoms of OAB, including micturition frequency, urgency episodes, and incontinence episodes.[1][2][3]

One meta-analysis found that the efficacy of this compound was similar to that of propiverine and solifenacin.[1][3] Specifically, there were no statistically significant differences in the reduction of the mean number of urgency episodes per day or the mean number of micturitions per day when comparing this compound to propiverine.[1][3] Another meta-analysis concluded that this compound was comparable to other anticholinergic drugs in improving OAB symptoms.[4][5] However, it was noted that this compound might offer a better performance in reducing nocturia episodes.[4][5]

The following table summarizes the comparative efficacy of this compound against a placebo and other active treatments based on data from various clinical trials.

Table 1: Summary of Efficacy Data from Clinical Trials
ComparisonOutcome MeasureThis compound Change from BaselineComparator Change from BaselineStatistical Significance
vs. Placebo Mean micturitions per day-1.29 ± 2.23-0.46 ± 3.49p = 0.0171
Mean urge incontinence episodes per day-0.15 ± 0.520.04 ± 0.50p = 0.0386
vs. Solifenacin Mean weekly incontinence episodesData not specifiedData not specifiedNo significant difference
Overactive Bladder Symptom Score (OABSS)Significant improvementSignificant improvementNo significant difference
vs. Propiverine Mean weekly urgency urinary incontinence episodes-69.1%-70.4%Non-inferior
Mean micturitions per daySignificant improvementSignificant improvementNo significant difference
vs. Tolterodine Mean incontinence episodes-2.1 ± 2.2-1.9 ± 1.8p = 0.001
Mean daytime incontinence episodes-1.7 ± 1.7-1.5 ± 1.4p = 0.01

Comparative Safety and Tolerability

A key advantage of this compound highlighted in multiple studies is its favorable safety and tolerability profile, particularly concerning anticholinergic side effects like dry mouth and constipation.[1][2][3][4][5]

A meta-analysis comparing this compound with propiverine and solifenacin found that this compound was better tolerated.[1][3] The odds ratio for dry mouth was lower with this compound compared to propiverine, and the odds ratio for constipation was significantly lower when compared to solifenacin.[1][3] Similarly, another meta-analysis reported a statistically lower rate of dry mouth and constipation for this compound compared to other anticholinergics.[4][5] This improved tolerability may lead to better patient adherence to the treatment.[4][5]

The following table summarizes the comparative safety data for this compound.

Table 2: Summary of Safety Data from Clinical Trials
ComparisonAdverse EventThis compound IncidenceComparator IncidenceStatistical Significance
vs. Solifenacin Dry mouthLower severityHigher severityp = 0.0092
ConstipationSignificantly lowerSignificantly higherp = 0.0013
vs. Propiverine Dry mouth28.4%30.4%p = 0.783 (severity significantly less with this compound, p = 0.042)
Any adverse eventsLowerHigherOR 0.63, p = 0.006
vs. Tolterodine Adverse eventsSimilar profileSimilar profileNo significant difference
vs. Placebo Dry mouth11 out of 78 patients2 out of 40 patientsNot specified
Constipation3 out of 78 patients4 out of 40 patientsNot specified

Mechanism of Action: Signaling Pathway

This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[6][7][8][9] In the bladder, the M3 receptors are primarily responsible for mediating detrusor muscle contraction.[6][8] By blocking these receptors, this compound inhibits the binding of acetylcholine, leading to relaxation of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[6][9] The antagonism of M1 receptors may also contribute to its efficacy.

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACH_release Acetylcholine (ACh) Release M3_receptor M3 Muscarinic Receptor ACH_release->M3_receptor ACh binds to M3 Contraction Detrusor Contraction (OAB Symptoms) M3_receptor->Contraction Stimulates This compound This compound This compound->M3_receptor Antagonizes

Mechanism of Action of this compound in the Bladder.

Experimental Protocols of Key Clinical Trials

The clinical trials evaluating this compound have generally followed a randomized, controlled design. Below are the methodologies of representative studies.

This compound vs. Solifenacin (Long-term Study)
  • Study Design : A 52-week, prospective, open-label, randomized, parallel-group trial.[6][7][10][11][12]

  • Participants : Japanese patients with untreated OAB.[6][10]

  • Intervention : Patients were randomly assigned to receive either this compound (dosage not specified in the abstract) or Solifenacin.[6][10]

  • Primary Endpoints : The primary outcomes were not explicitly stated in the provided abstracts but likely included changes in OAB symptoms and quality of life.

  • Secondary Endpoints : Safety and tolerability were assessed, with a focus on adverse events such as dry mouth and constipation.[6][10]

This compound vs. Propiverine
  • Study Design : A 12-week, randomized, double-blind, propiverine-controlled trial.[13][14]

  • Participants : Korean patients with OAB symptoms.[14]

  • Intervention : Patients were randomized to receive either this compound 0.1 mg twice daily or propiverine 20 mg once daily.[14]

  • Primary Endpoint : The percent change in weekly urgency urinary incontinence (UUI) episodes at week 12.[14]

  • Secondary Endpoints : Changes in micturitions per day, urine volume voided per micturition, urgency episodes per day, complete disappearance of incontinence episodes, severity of urgency, quality of life, and safety profiles.[14]

This compound vs. Tolterodine
  • Study Design : A 12-week, randomized, open-label, tolterodine-controlled, comparative multicenter trial.[1][3][4]

  • Participants : 300 Caucasian patients with OAB symptoms.[1][3]

  • Intervention : Patients were randomized to receive either this compound 0.2 mg per day or tolterodine 4 mg per day.[1][3]

  • Primary Endpoint : The change in the mean number of micturitions per day, based on 5-day bladder diaries.[1][3]

  • Secondary Endpoints : Changes in the mean incontinence episodes, voiding frequency, the OAB Awareness Tool score, and the European Quality of Life Questionnaire (EQ-5D) score.[1][3]

This compound vs. Placebo
  • Study Design : A 12-week, randomized, double-blind, placebo-controlled, two-arm, parallel-group, prospective study.[8]

  • Participants : 118 Taiwanese patients with OAB.[8]

  • Intervention : Patients were randomized in a 2:1 ratio to receive either this compound 0.1 mg twice daily or a placebo.[8]

  • Primary Endpoint : The change in the mean number of micturitions per day.[8]

  • Secondary Endpoints : Mean changes from baseline in urgency episodes and urge incontinence episodes per day, and mean volume voided per micturition. Safety outcomes were also collected.[8]

G cluster_screening Screening & Randomization cluster_treatment Treatment Period (e.g., 12 Weeks) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (OAB Symptoms) Randomization Randomization Screening->Randomization Group_A This compound Group Randomization->Group_A Group_B Comparator Group (Placebo or Active Drug) Randomization->Group_B Endpoints Primary & Secondary Endpoints Assessed (e.g., Bladder Diaries, QoL) Group_A->Endpoints Adverse_Events Adverse Event Monitoring Group_A->Adverse_Events Group_B->Endpoints Group_B->Adverse_Events

Generalized Experimental Workflow for this compound Clinical Trials.

Conclusion

The available evidence from systematic reviews and meta-analyses of randomized controlled trials indicates that this compound is an effective and well-tolerated treatment for overactive bladder. Its efficacy is comparable to that of other established anticholinergic agents, with a potential advantage in managing nocturia. Furthermore, this compound demonstrates a superior safety profile, with a lower incidence of common anticholinergic side effects such as dry mouth and constipation, which may improve patient adherence. These findings suggest that this compound is a valuable therapeutic option for the management of OAB.

References

Safety Operating Guide

Proper Disposal of Imidafenacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Imidafenacin is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

This compound is a compound that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is, therefore, a matter of safety and regulatory compliance. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection NIOSH-approved respirator for dusts if handling powder
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid waste (e.g., contaminated gloves, bench paper) from liquid waste (e.g., solutions containing this compound).

2. Containment:

  • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed, and durable plastic bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

4. Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash. [2][3] Improper disposal can lead to environmental contamination and regulatory penalties.

  • Provide the waste vendor with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Protocol: Decontamination of Labware

For reusable labware contaminated with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous waste.

  • Wash: Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry completely before reuse.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Imidafenacin_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate contain_solid Contain Solid Waste in Labeled Bag/Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid storage Store Waste in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage contact_ehs Contact EHS/Licensed Waste Vendor for Disposal storage->contact_ehs end End: Waste Manifested and Removed for Incineration contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The final determination of whether this compound is a Resource Conservation and Recovery Act (RCRA) hazardous waste must be made by a qualified individual, such as a certified hazardous materials manager or your institution's EHS department. This guidance is intended for research laboratory settings and does not supersede federal, state, or local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.